(4,6-Dichloropyridin-3-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4,6-dichloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXWCRIARMBDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376397 | |
| Record name | (4,6-dichloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73998-95-5 | |
| Record name | (4,6-dichloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,6-dichloropyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4,6-Dichloropyridin-3-yl)methanol synthesis protocol
An in-depth technical guide to the synthesis of (4,6-Dichloropyridin-3-yl)methanol for researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the development of pharmaceutical and agrochemical compounds. Its dichloropyridine core offers multiple sites for further functionalization, making it a versatile intermediate. This guide details a common and effective protocol for its synthesis via the reduction of an ester precursor, Ethyl 4,6-dichloronicotinate. The methodology is adapted from established procedures for analogous dichloropyridine derivatives.
Synthesis Workflow
The primary route for the synthesis of this compound involves the direct reduction of the corresponding ethyl ester, Ethyl 4,6-dichloronicotinate. This process is typically achieved using a metal hydride reducing agent in an alcoholic solvent.
Caption: Synthesis workflow for this compound.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of a closely related isomer, (2,6-dichloropyridin-4-yl)methanol, by the reduction of its corresponding ethyl ester. This data provides a strong basis for the synthesis of the target molecule.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Molar Ratio | Amount Used |
| Ethyl 2,6-dichloropyridine-4-carboxylate | 220.05 | 10 | 1.0 | 2.20 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 7 | 0.7 | 0.276 g |
| Ethanol | 46.07 | - | Solvent | 20 mL |
| 5N Hydrochloric Acid | - | - | Work-up | 15 mL |
| Product | ||||
| (2,6-dichloropyridin-4-yl)methanol | 178.01 | - | - | 1.63 g |
| Yield | 92% |
Data adapted from a patent describing the synthesis of the isomeric (2,6-dichloropyridin-4-yl)methanol[1].
Experimental Protocols
Primary Synthesis: Reduction of Ethyl 4,6-dichloronicotinate
This protocol describes the reduction of Ethyl 4,6-dichloronicotinate to this compound. The methodology is adapted from a procedure for a similar isomer and is expected to provide a high yield of the desired product[1].
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Ethanol (absolute)
-
Sodium borohydride (NaBH₄)
-
5N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve Ethyl 4,6-dichloronicotinate in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 5°C using an ice bath.
-
Slowly add sodium borohydride portion-wise, maintaining the temperature at 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 5°C for 2 hours.
-
Allow the reaction mixture to warm to room temperature (25°C) and stir for an additional 5 hours.
-
After the reaction is complete, carefully add 5N hydrochloric acid to the reaction mixture to quench the excess sodium borohydride.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound.
Alternative Precursor Synthesis: Hydrolysis of Ethyl 4,6-dichloronicotinate
Should 4,6-Dichloronicotinic acid be the desired starting material for the reduction, it can be synthesized from its ethyl ester via hydrolysis.
Materials:
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
Procedure:
-
Treat a solution of Ethyl 4,6-dichloronicotinate in a mixture of THF, methanol, and water with a sodium hydroxide solution[4].
-
Stir the reaction mixture until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).
-
Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product[4].
-
Filter the solid, wash with water, and dry to obtain 4,6-Dichloronicotinic acid, which is typically a white solid[4]. This process has been reported to yield around 96%[4].
This carboxylic acid can then be reduced to the target alcohol using appropriate reducing agents such as borane complexes (BH₃-THF or BH₃-SMe₂) or by first activating the carboxylic acid followed by reduction with sodium borohydride[5].
References
- 1. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]
- 2. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. nbinno.com [nbinno.com]
- 5. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide to (4,6-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
(4,6-Dichloropyridin-3-yl)methanol is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug development. As a substituted pyridinemethanol, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the available physicochemical properties, a proposed synthetic route, and analytical methodologies for this compound. Due to the limited publicly available data on this specific molecule, this guide combines experimentally determined values with predicted data and proposes experimental protocols based on established chemical principles. This document aims to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and evaluation of novel heterocyclic compounds.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound (CAS No: 73998-95-5) is presented below. It is important to note that while some data points are experimentally verified, others are computational predictions and should be treated as such.
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂NO | N/A |
| Molecular Weight | 178.02 g/mol | --INVALID-LINK-- |
| Melting Point | 82 - 83 °C | --INVALID-LINK-- |
| Boiling Point | 337.0±37.0 °C (Predicted) | --INVALID-LINK-- |
| Solubility | Slightly soluble in water; Soluble in DMSO and Methanol (Qualitative) | --INVALID-LINK-- |
| pKa | 13.18±0.10 (Predicted) | --INVALID-LINK-- |
| logP | 2.094 (Predicted, for isomer 4,6-Dichloropyridin-3-ol) | --INVALID-LINK-- |
Synthesis and Purification
A feasible and commonly employed method for the synthesis of pyridinemethanols is the reduction of the corresponding carboxylic acid. In the case of this compound, the logical precursor is 4,6-dichloronicotinic acid.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from commercially available materials. The first step involves the synthesis of the key intermediate, 4,6-dichloronicotinic acid, followed by its reduction to the target alcohol.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Reduction of 4,6-Dichloronicotinic Acid
Materials:
-
4,6-Dichloronicotinic acid
-
Lithium Aluminum Hydride (LAH) or Borane-THF complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,6-dichloronicotinic acid (1.0 eq) in anhydrous THF (10 mL per gram of acid).
-
Addition of Reducing Agent:
-
Using LAH: Cool the suspension to 0 °C in an ice bath. Slowly add a 1 M solution of LAH in THF (1.5 - 2.0 eq) via a dropping funnel. Caution: LAH reacts violently with water and protic solvents. Handle with extreme care under an inert atmosphere.
-
Using Borane: To the stirred solution at 0 °C, add a 1 M solution of BH₃·THF in THF (2.0 - 3.0 eq) dropwise.
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching:
-
For LAH: Cool the reaction mixture to 0 °C. Cautiously and slowly add water dropwise to quench the excess LAH, followed by the addition of 15% NaOH solution and then more water until a granular precipitate is formed.
-
For Borane: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane until gas evolution ceases.
-
-
Work-up: Filter the reaction mixture and wash the solid with THF. Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Figure 2: General workflow for the reduction of 4,6-dichloronicotinic acid.
Analytical Methods
The identity and purity of this compound would be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity of the compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would be essential for structural confirmation. The expected chemical shifts can be predicted, but experimental verification is necessary.
-
¹H NMR: The spectrum is expected to show signals for the two aromatic protons on the pyridine ring and a signal for the methylene protons of the hydroxymethyl group, as well as a broad singlet for the hydroxyl proton.
-
¹³C NMR: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. However, the pyridine-3-methanol scaffold is a common motif in many biologically active compounds.
Derivatives of 3-pyridinemethanol have been investigated for a variety of therapeutic applications, including as vasodilators and in the synthesis of enzyme inhibitors.[1] For example, 3-pyridinemethanol itself has been explored for its vasodilatory properties.[1] Furthermore, the pyridine ring is a key structural component in many kinase inhibitors and other targeted therapies in oncology.
Given this context, this compound could be a valuable intermediate for the synthesis of novel compounds for biological screening. The two chlorine atoms provide reactive handles for further chemical modification through cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Figure 3: Logical relationship for the utility of this compound in drug discovery.
Conclusion
This compound is a chemical entity with potential for further exploration in the field of medicinal chemistry. While detailed experimental data for this specific compound is sparse, this guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and appropriate analytical methods for its characterization. The lack of biological data presents an opportunity for researchers to investigate the potential of this compound and its derivatives as novel therapeutic agents. The methodologies and information presented herein are intended to facilitate such research endeavors.
References
(4,6-Dichloropyridin-3-yl)methanol CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This technical guide provides an in-depth overview of (4,6-Dichloropyridin-3-yl)methanol, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry.
Chemical Name: this compound CAS Number: 73998-95-5
Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in experimental settings, including solubility and reaction condition considerations.
| Property | Value |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.01 g/mol |
| Appearance | White to yellow solid |
| Purity | >96% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis and Experimental Protocols
This compound is primarily utilized as a chemical intermediate. Detailed below are protocols for its use in the synthesis of other pyridine derivatives.
Synthesis of 2,4-dichloro-5-(chloromethyl)-pyridine from this compound
This protocol outlines the conversion of this compound to 2,4-dichloro-5-(chloromethyl)-pyridine, a potentially useful building block in drug discovery.[1]
Experimental Parameters:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Thionyl chloride |
| Solvent | Dichloromethane |
| Product | 2,4-dichloro-5-(chloromethyl)-pyridine |
| Yield | 47% |
Methodology:
-
A solution of this compound (2.5 g, 14 mmol) in dichloromethane (20 mL) is prepared in a suitable reaction vessel.[1]
-
Thionyl chloride (1.2 mL, 14 mmol) is added slowly to the stirred solution at room temperature.[1]
-
The reaction mixture is stirred for 15 minutes.[1]
-
The mixture is then cooled to 0°C and washed with a saturated aqueous solution of sodium bicarbonate.[1]
-
The organic phase is separated, dried with anhydrous magnesium sulfate, and concentrated under reduced pressure.[1]
-
The crude product is purified by flash chromatography on silica gel using dichloromethane as the eluent to yield 2,4-dichloro-5-(chloromethyl)-pyridine (1.3 g, 47% yield).[1]
Synthesis of 4,6-dichloronicotinaldehyde from this compound
This protocol details the oxidation of this compound to form 4,6-dichloronicotinaldehyde.
Experimental Parameters:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Manganese dioxide |
| Solvent | Trichloromethane |
| Product | 4,6-dichloronicotinaldehyde |
| Yield | 90% |
Methodology:
-
This compound (4.9 g, 28 mmol) is dissolved in trichloromethane (100 mL).
-
Manganese dioxide (24 g, 280 mmol) is added to the solution.
-
The reaction mixture is stirred at 75°C for 12 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is filtered through a pad of diatomaceous earth.
-
The filtrate is concentrated under reduced pressure to yield 4,6-dichloronicotinaldehyde (2.9 g, 90% yield).
Synthetic Pathways and Logical Relationships
The following diagrams illustrate the synthetic transformations involving this compound as a key intermediate.
Caption: Synthesis of 2,4-dichloro-5-(chloromethyl)-pyridine.
Caption: Synthesis of 4,6-dichloronicotinaldehyde.
Biological Activity and Drug Development Potential
Currently, there is limited publicly available information on the specific biological activities of this compound itself. However, the broader class of dichloropyridine derivatives has been explored in various therapeutic areas. The presence of reactive chloro- and hydroxymethyl- groups makes this compound a versatile scaffold for the synthesis of novel chemical entities for biological screening. Researchers in drug development may find this compound to be a valuable starting point for the generation of libraries of compounds targeting a range of biological targets. The synthesis of derivatives, such as the aforementioned 2,4-dichloro-5-(chloromethyl)-pyridine and 4,6-dichloronicotinaldehyde, provides entry into more complex molecular architectures with potential pharmacological applications. Further research is warranted to elucidate the biological profile of this compound and its derivatives.
References
A Technical Guide to the Spectroscopic Analysis of (4,6-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of (4,6-Dichloropyridin-3-yl)methanol. Due to the absence of publicly available experimental spectra for this specific compound, this document outlines the standard methodologies and expected data based on the analysis of similar chemical structures. The included data tables are illustrative and serve as a template for the presentation of experimental results.
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on known chemical shift and fragmentation patterns of related pyridine and benzyl alcohol derivatives.
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | H-2 (Pyridine ring) |
| ~7.5 | s | 1H | H-5 (Pyridine ring) |
| ~4.8 | s | 2H | -CH₂OH |
| ~3.5 | t | 1H | -CH₂OH |
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-4 (Pyridine ring) |
| ~150 | C-6 (Pyridine ring) |
| ~148 | C-2 (Pyridine ring) |
| ~135 | C-3 (Pyridine ring) |
| ~122 | C-5 (Pyridine ring) |
| ~60 | -C H₂OH |
Table 3: IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1550 | Medium to Strong | C=C/C=N stretch (pyridine ring) |
| 1450-1350 | Medium | C-H bend |
| 1200-1000 | Strong | C-O stretch (alcohol) |
| 850-750 | Strong | C-Cl stretch |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 177/179/181 | High | [M]⁺˙ (Molecular ion with isotopic pattern for 2 Cl) |
| 148/150 | Medium | [M - CHO]⁺ |
| 113 | Medium | [M - CH₂OH - Cl]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Data is typically acquired over 16-64 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
-
A wider spectral width (e.g., 0-200 ppm) is required.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the internal standard.
2.2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
-
The sample is placed in the beam path, and the sample spectrum is recorded.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
2.3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or a direct insertion probe. Electron ionization (EI) is a standard method for this type of molecule.
-
Sample Preparation (for GC-MS): A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC-MS Method:
-
Injector: A split/splitless injector is typically used, with an injection volume of 1 µL.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Oven Program: A temperature ramp is used to elute the compound, for example, starting at 50°C and ramping to 250°C at 10°C/min.
-
-
MS Acquisition (EI):
-
The ionization energy is typically set to 70 eV.
-
The mass analyzer (e.g., quadrupole) scans a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Data Processing: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution pattern for chlorine (³⁵Cl and ³⁷Cl) is a key feature for identifying chlorinated fragments.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
An In-depth Technical Guide on the Solubility and Stability of (4,6-Dichloropyridin-3-yl)methanol
Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of (4,6-Dichloropyridin-3-yl)methanol. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide focuses on summarizing data from structurally similar compounds and outlines general experimental protocols for the quantitative determination of its properties. This guide is intended to support researchers, scientists, and drug development professionals in handling and formulating this compound.
Introduction
This compound is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. An understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as drug discovery, where these properties influence bioavailability, formulation, and shelf-life. This technical guide provides a summary of available data on related compounds to infer the likely properties of this compound and presents detailed experimental protocols for their determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a closely related isomer are presented in Table 1. These properties are crucial for predicting the compound's behavior in various solvent systems and under different environmental conditions.
Table 1: Physicochemical Properties of Dichloropyridinylmethanol Derivatives
| Property | This compound | (2,5-Dichloropyridin-3-yl)methanol |
| CAS Number | 73998-95-5[1] | 558465-93-3[2] |
| Molecular Formula | C₆H₅Cl₂NO | C₆H₅Cl₂NO[2] |
| Molecular Weight | 178.02 g/mol | 178.02 g/mol [2] |
| Appearance | Not specified | Colorless crystalline solid[2] |
| Melting Point | Not specified | 64-66 °C[3] |
| Boiling Point (Predicted) | Not specified | 292 °C[3] |
| pKa (Predicted) | Not specified | 12.0 ± 0.10[3] |
Solubility Profile
Qualitative and Quantitative Solubility of Related Compounds
Dichloropyridine derivatives generally exhibit low solubility in aqueous solutions and higher solubility in organic solvents.[2][3] Table 2 summarizes the reported solubility of similar compounds.
Table 2: Solubility of Structurally Related Pyridine Derivatives
| Compound | Solvent | Solubility Description | Reference |
| (2,5-Dichloropyridin-3-yl)methanol | Water | Lower solubility | [2][3] |
| Ethanol | Soluble | [2][3] | |
| Ether | Soluble | [2][3] | |
| Acetone | Soluble | [2][3] | |
| (4-Amino-pyridin-3-yl)-methanol | Water | Slightly soluble | [4] |
| DMSO | Slightly soluble | ||
| Methanol | Slightly soluble | ||
| 2-Chloropyridine | Water | 2.00 x 10⁴ mg/L at 25 °C | [5] |
| 3-Chloropyridine | Water | Slightly soluble | [6] |
| 4-Chloropyridine | Water | Soluble |
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[7][8]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker[7]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Validated analytical method (e.g., HPLC-UV, LC-MS)[9]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of each solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to achieve equilibrium.[9] The equilibration time should be established by sampling at different time points until the concentration of the solute in the supernatant remains constant.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Undissolved Solid: Filter the supernatant through a syringe filter to remove any solid particles.[9] Alternatively, centrifuge the samples at high speed and collect the supernatant. This step is critical to prevent overestimation of solubility.
-
Analysis: Quantify the concentration of this compound in the clear filtrate or supernatant using a validated analytical method. Prepare a calibration curve with standard solutions of known concentrations.
-
Data Reporting: Express the solubility in units such as mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent, and the results reported as the mean ± standard deviation.
Stability Profile
The chemical stability of a compound determines its shelf-life and the potential for the formation of degradation products, which may be inactive or toxic. The stability of this compound can be assessed through forced degradation studies.
Predicted Stability of Dichloropyridine Derivatives
-
Hydrolytic Stability: Chloropyridines can undergo hydrolysis, particularly at non-neutral pH and elevated temperatures.[10][11] The rate of hydrolysis is influenced by the position of the chlorine atoms on the pyridine ring.
-
Oxidative Stability: The pyridine ring is generally stable to oxidation, but the hydroxymethyl group can be susceptible to oxidation.
-
Photostability: Aryl chlorides can undergo photodechlorination upon exposure to UV light.[12][13] Therefore, this compound may be susceptible to degradation upon exposure to light.
-
Thermal Stability: Pyridine derivatives can decompose at elevated temperatures.[14][15][16][17] The degradation pathways can be complex, leading to a variety of products.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are conducted under more severe conditions than accelerated stability studies and are designed to generate degradation products.[18][19][20]
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 N)
-
Sodium hydroxide (e.g., 0.1 N)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled ovens and water baths
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., HPLC-UV/MS)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat with 0.1 N NaOH at an elevated temperature (e.g., 60 °C).
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid compound and a solution to heat (e.g., 80 °C).[20]
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[18]
-
-
Time Points: Collect samples at various time points to monitor the extent of degradation.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[19]
-
Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to ensure that all degradation products are accounted for.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[21]
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and impurities.
Procedure:
-
Initial Method Development:
-
Select a suitable column (e.g., C18).
-
Choose a mobile phase system (e.g., acetonitrile/water or methanol/water with a buffer).
-
Perform initial runs with the unstressed compound to optimize the peak shape and retention time.
-
-
Method Optimization using Stressed Samples:
-
Inject the samples from the forced degradation studies.
-
Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.[22]
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability to resolve the parent peak from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial.
-
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data for this compound is scarce, the information on related compounds and the detailed experimental protocols provided herein offer a solid foundation for researchers. It is imperative that the solubility and stability of this compound be experimentally determined to ensure its appropriate application in research and development. The methodologies outlined in this guide are well-established and, if followed, will yield reliable data to support further scientific investigation.
References
- 1. anaxlab.com [anaxlab.com]
- 2. chembk.com [chembk.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 [chemicalbook.com]
- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. who.int [who.int]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photolysis of aryl chlorides with aliphatic amines (Journal Article) | OSTI.GOV [osti.gov]
- 14. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 18. pharmaguru.co [pharmaguru.co]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Commercial Availability and Technical Profile of (4,6-Dichloropyridin-3-yl)methanol: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic utility of the heterocyclic building block, (4,6-Dichloropyridin-3-yl)methanol. Aimed at researchers, scientists, and professionals in drug development, this document consolidates key technical data, outlines experimental protocols for its derivatization, and explores its application in the synthesis of modulators for key signaling pathways.
Commercial Availability
This compound, identified by CAS number 73998-95-5, is readily available from a range of chemical suppliers. The compound is typically offered at purities suitable for research and development purposes, generally exceeding 96%. A summary of prominent suppliers and their stated purities is provided in Table 1.
| Supplier | Reported Purity |
| Anax Laboratories | >96% |
| Sigma-Aldrich | 97% |
| India Fine Chemicals | >98% |
| BLDpharm | Inquire for details |
| Ambeed | Inquire for details |
Physicochemical and Safety Data
The fundamental physicochemical properties of this compound are summarized in Table 2. This information is critical for its appropriate handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 73998-95-5 |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.01 g/mol |
| Melting Point | 82-83 °C |
| Physical Form | Solid |
Safety is paramount when handling any chemical substance. The Material Safety Data Sheet (MSDS) provides essential hazard information and handling precautions. A summary of the key safety data for this compound is presented in Table 3.
| Hazard Class | Hazard Statement | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Synthesis and Derivatization
Experimental Protocols for Derivatization
This compound serves as a versatile starting material for the synthesis of more complex molecules, as evidenced by its use in several patent applications. The following protocols are adapted from these sources.
Protocol 1: Synthesis of 5-(Bromomethyl)-2,4-dichloropyridine
This protocol describes the conversion of the hydroxyl group to a bromomethyl group, a key transformation for introducing the pyridine scaffold into larger molecules.[1]
-
To a solution of this compound (5 g, 26.68 mmol) in dichloromethane (100 mL), add phosphorus tribromide (PBr₃) (7.7 g, 28.45 mmol).
-
Stir the resulting solution for 30 minutes at 40°C in an oil bath.
-
After cooling to 25°C, quench the reaction by the addition of water (120 mL).
-
Extract the resulting mixture with dichloromethane (2 x 150 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reaction
This protocol illustrates the use of this compound in a palladium-catalyzed cross-coupling reaction to form a C-N bond, a common strategy in the synthesis of kinase inhibitors.[2]
-
To a 25 mL vial, add this compound (125.8 mg, 0.707 mmol) and acetamide (62.6 mg, 1.060 mmol) in 1,4-dioxane (4 mL) to form a colorless solution.
-
Degas the solution with nitrogen.
-
Add Palladium(II) acetate (Pd(OAc)₂) (7.93 mg, 0.035 mmol), XANTPHOS (30.7 mg, 0.053 mmol), and Cesium carbonate (Cs₂CO₃) (368 mg, 1.131 mmol).
-
The reaction mixture is then processed according to the specific requirements of the target molecule.
Applications in Targeting Signaling Pathways
This compound has been utilized as a key intermediate in the synthesis of compounds targeting several important signaling pathways implicated in various diseases. The final products, derived from this starting material, have been investigated as inhibitors of Adaptor-Associated Kinase 1 (AAK1), Ubiquitin-Specific Proteases 25 and 28 (USP25/28), and as regulators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3]
The versatility of this compound as a scaffold allows for the development of diverse molecular architectures capable of interacting with these critical cellular targets. This highlights its potential as a valuable building block in the discovery of novel therapeutics for a range of disorders, including cancer, neurodegenerative diseases, and inflammatory conditions.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical handling and experimentation should be conducted in a controlled laboratory setting with appropriate safety precautions.
References
Navigating the Unseen: A Technical Guide to the Safe Handling of (4,6-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Properties
(4,6-Dichloropyridin-3-yl)methanol is a halogenated pyridine derivative. While specific toxicological data for this compound is limited, its structure suggests potential hazards associated with both the dichloropyridine ring and the methanol functional group.
| Property | Value | Source |
| CAS Number | 73998-95-5 | Anax Laboratories[1] |
| Molecular Formula | C₆H₅Cl₂NO | Anax Laboratories[1] |
| Molecular Weight | 178.01 g/mol | Anax Laboratories[1] |
Hazard Identification and Classification
Based on the known hazards of analogous compounds such as dichloropyridines and other pyridine derivatives, this compound should be handled as a hazardous substance. The potential hazards are categorized in the table below.
| Hazard Class | GHS Classification (Anticipated) | Primary Concerns |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Ingestion may lead to systemic toxicity.[2][3][4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Direct contact can cause redness, itching, and inflammation.[2][3][4] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Can cause significant and potentially lasting eye damage.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of dust or vapors may irritate the respiratory tract.[2][4][5] |
Hazard Statements (Anticipated):
-
H335: May cause respiratory irritation.[5]
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.
Engineering Controls
-
All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE.
| Body Part | Equipment | Standard/Specification |
| Eyes/Face | Safety goggles with side shields or a face shield | ANSI Z87.1 or EN 166 |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | ASTM F739 or EN 374 |
| Body | Flame-retardant lab coat | NFPA 2112 |
| Respiratory | Use of a NIOSH-approved respirator may be required for certain operations. Consult your institution's EHS for specific guidance. | NIOSH or EN 149 |
General Handling Procedures
-
Avoid dust formation: Handle the solid material carefully to prevent aerosolization.
-
Prevent contact: Avoid all direct contact with the skin, eyes, and clothing.[7]
-
Grounding: For transfers of larger quantities, ensure all equipment is properly grounded to prevent static discharge.[8]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep containers tightly sealed.
Emergency Procedures
Immediate and appropriate response to an exposure is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert personnel in adjacent areas.
-
Contact your institution's EHS department or emergency response team immediately.
-
Prevent the spill from entering drains or waterways.
-
Visualized Workflows
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Standard workflow for safely handling this compound.
Caption: Immediate actions following an accidental exposure event.
Disposal Considerations
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed container, also clearly labeled. Do not mix with incompatible waste streams.
-
Consult your institution's EHS department for specific disposal procedures and to arrange for waste pickup.
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult with EHS professionals when in doubt.
References
- 1. anaxlab.com [anaxlab.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. carlroth.com [carlroth.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide on (4,6-Dichloropyridin-3-yl)methanol: A Key Intermediate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of the chemical intermediate (4,6-Dichloropyridin-3-yl)methanol (CAS No. 73998-95-5). While a singular "discovery" event for this compound is not prominent in scientific literature, its significance lies in its role as a versatile building block in the synthesis of a variety of more complex molecules, particularly in the realms of agrochemicals and pharmaceuticals. This guide details its synthesis, chemical properties, and its utility in the preparation of biologically active compounds.
Chemical Properties and Data
This compound is a halogenated pyridine derivative. The presence of two chlorine atoms and a hydroxymethyl group on the pyridine ring makes it a reactive and versatile intermediate for further chemical modifications.
| Property | Value |
| CAS Number | 73998-95-5 |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Purity | Typically >96% |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from Methyl 4,6-dihydroxypyridine-3-carboxylate. The process involves a chlorination reaction followed by the reduction of the ester group.
Experimental Protocols
Step 1: Synthesis of Methyl 4,6-dichloropyridine-3-carboxylate
This step involves the chlorination of Methyl 4,6-dihydroxypyridine-3-carboxylate using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Materials:
-
Methyl 4,6-dihydroxypyridine-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Toluene or another suitable inert solvent
-
-
Procedure:
-
To a slurry of Methyl 4,6-dihydroxypyridine-3-carboxylate in an inert solvent like toluene, add phosphorus oxychloride (typically 2-3 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to reflux (around 110-120 °C) and maintained for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring it onto crushed ice.
-
The pH of the aqueous solution is carefully adjusted to neutral or slightly basic using a suitable base (e.g., sodium carbonate or sodium hydroxide solution).
-
The product is then extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield Methyl 4,6-dichloropyridine-3-carboxylate. A typical yield for this reaction is around 89%[1].
-
Step 2: Synthesis of this compound
This step involves the reduction of the methyl ester group of Methyl 4,6-dichloropyridine-3-carboxylate to a primary alcohol.
-
Materials:
-
Methyl 4,6-dichloropyridine-3-carboxylate
-
Reducing agent (e.g., Sodium borohydride (NaBH₄) or Lithium aluminium hydride (LiAlH₄))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol)
-
-
Procedure (using Sodium Borohydride):
-
Dissolve Methyl 4,6-dichloropyridine-3-carboxylate in a suitable anhydrous solvent like methanol or a mixture of THF and methanol in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (typically 1.5-2.0 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1N HCl) at 0 °C.
-
Extract the product with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford this compound.
-
Applications in Synthesis
This compound serves as a key intermediate in the synthesis of more complex molecules. One notable application is its oxidation to the corresponding aldehyde, 4,6-dichloronicotinaldehyde, which is another valuable synthetic building block.
Experimental Protocol: Oxidation to 4,6-Dichloronicotinaldehyde
-
Materials:
-
This compound
-
Manganese dioxide (MnO₂)
-
Chloroform or Dichloromethane
-
-
Procedure:
-
A solution of this compound in chloroform is treated with an excess of activated manganese dioxide (typically 5-10 equivalents).
-
The resulting suspension is stirred vigorously at room temperature or gentle reflux for several hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese dioxide.
-
The filtrate is concentrated under reduced pressure to yield 4,6-dichloronicotinaldehyde.
-
Role in Drug Discovery and Development
While direct biological activity of this compound is not extensively reported, its derivatives are of significant interest in medicinal chemistry. The dichloropyridine scaffold is a common feature in many biologically active compounds, including kinase inhibitors. The chlorine atoms provide sites for further functionalization, such as through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the synthesis of diverse molecular libraries for drug screening.
Although a specific kinase inhibitor directly synthesized from this compound is not prominently documented in publicly available literature, the closely related intermediate, Methyl 4,6-dichloropyridine-3-carboxylate, is cited as a useful precursor for the synthesis of various kinase inhibitors. This suggests that this compound holds potential as a valuable starting material for the development of novel therapeutics targeting protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer and inflammatory disorders.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic workflow and the logical progression from the starting material to potential applications.
Caption: Synthetic workflow for this compound and its derivative.
Caption: Logical pathway from intermediate to potential drug discovery applications.
References
In-Depth Technical Guide to Structural Analogs of (4,6-Dichloropyridin-3-yl)methanol for Researchers and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, substituted pyridinylmethanols, and specifically analogs of (4,6-Dichloropyridin-3-yl)methanol, represent a promising class of molecules for drug discovery and development. The strategic placement of chloro, amino, and hydroxyl groups on the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity, making these compounds attractive candidates for targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of key structural analogs of this compound, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound and Its Structural Analogs
A comparative analysis of the physicochemical properties of this compound and its structural analogs is crucial for understanding their potential as drug candidates. These properties, including molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA), influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | TPSA (Ų) | LogP |
| This compound | C₆H₅Cl₂NO | 178.02 | 32.69 | 1.85 |
| (4-Amino-3,5,6-trichloropyridin-2-yl)methanol | C₆H₅Cl₃N₂O | 227.48 | 59.14 | 2.13 |
| 4,6-Dichloropyridin-3-ol | C₅H₃Cl₂NO | 163.99 | 33.12 | 2.09 |
| (2,5-Dichloropyridin-3-yl)methanol | C₆H₅Cl₂NO | 178.02 | 32.69 | 1.85 |
| (4-Aminopyridin-3-yl)methanol | C₆H₈N₂O | 124.14 | 59.14 | 0.28 |
| (4-Amino-6-chloropyridin-3-yl)methanol | C₆H₇ClN₂O | 158.59 | 59.14 | 0.81 |
Synthesis of Structural Analogs
The synthesis of substituted pyridinylmethanols can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Synthesis of Dichloropyridinylmethanol Analogs
A common strategy for the synthesis of dichloropyridinylmethanol analogs involves the reduction of the corresponding carboxylic acid or ester. For instance, (2,6-dichloropyridin-4-yl)methanol can be synthesized by the reduction of alkyl 2,6-dichloropyridine-4-carboxylate with a metal hydride, such as sodium borohydride.
Experimental Protocol: Synthesis of (2,6-Dichloropyridin-4-yl)methanol
-
Dissolve alkyl 2,6-dichloropyridine-4-carboxylate (1.0 eq) in a suitable alcohol solvent (e.g., methanol or ethanol).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (0.7-1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 5N hydrochloric acid.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with water and saturated sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure (2,6-dichloropyridin-4-yl)methanol.
Synthesis of Amino-Substituted Analogs
The introduction of an amino group can be achieved through various methods, including the ammonolysis of a chloro-substituted pyridine precursor. For example, the synthesis of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid, a precursor to (4-Amino-3,5,6-trichloropyridin-2-yl)methanol, can be accomplished by the reaction of 3,4,5,6-tetrachloropyridine-2-carbonitrile with ammonia.
Experimental Protocol: Synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile
-
In a reaction vessel, suspend 3,4,5,6-tetrachloropyridine-2-carbonitrile (1.0 eq) in a suitable organic solvent (e.g., ethanol).
-
Add a catalytic amount of cuprous chloride (CuCl).
-
Under cooling, slowly bubble ammonia gas through the reaction mixture or add liquid ammonia.
-
Allow the reaction to proceed at room temperature for several hours, monitoring the consumption of the starting material by TLC or GC.
-
Upon completion, filter the reaction mixture to collect the solid product.
-
Wash the product with water and a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4-amino-3,5,6-trichloropyridine-2-carbonitrile.
Further reduction of the nitrile and subsequent hydrolysis would yield the desired methanol analog.
Biological Activities and Potential Mechanisms of Action
Derivatives of dichloropyridine are recognized for their potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Kinase Inhibition
The 2,6-disubstituted pyridine scaffold is a privileged structure in the design of kinase inhibitors. These compounds can act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases, thereby blocking the phosphorylation of downstream substrates. The PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism, is a potential target for such inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
-
Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and ATP in an appropriate assay buffer.
-
Add the test compound (dissolved in DMSO) at various concentrations.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Calculate the percentage of kinase inhibition at each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Workflow for Kinase Inhibition Assay
Caption: A general workflow for determining the in vitro kinase inhibitory activity of a compound.
Potential Signaling Pathways
Given the structural similarities to known kinase inhibitors, the analogs of this compound may modulate key signaling pathways involved in cell growth and survival.
PI3K/Akt/mTOR Signaling Pathway
A Theoretical Investigation of (4,6-Dichloropyridin-3-yl)methanol: A Computational Chemistry Whitepaper
Abstract: (4,6-Dichloropyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and spectroscopic behavior is crucial for designing novel derivatives with enhanced efficacy and functionality. This technical guide outlines the application of theoretical methods, primarily Density Functional Theory (DFT), to elucidate the molecular characteristics of this compound. It provides a detailed computational protocol, presents key theoretical data in a structured format, and visualizes the molecular structure and computational workflow. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of pyridine derivatives.
Introduction
Pyridine scaffolds are ubiquitous in pharmaceuticals and functional materials due to their unique electronic properties and hydrogen bonding capabilities. The targeted substitution with halogen atoms and functional groups, such as in this compound, allows for the fine-tuning of molecular properties, including reactivity, lipophilicity, and binding affinity. While experimental characterization is indispensable, theoretical and computational studies provide unparalleled insight into the molecule's intrinsic properties at an atomic level.
This guide focuses on the application of Density Functional Theory (DFT), a robust quantum mechanical modeling method, to predict the geometric, vibrational, and electronic properties of this compound. Such studies are instrumental in rational drug design, aiding in the prediction of molecular interactions and the interpretation of complex experimental spectra. The methodologies and data presented herein are based on established computational chemistry protocols frequently applied to similar heterocyclic systems.[1][2][3]
Computational Methodology (Experimental Protocol)
The theoretical data presented in this paper is derived from a standard computational protocol designed for molecules of this class. All calculations are performed using a recognized quantum chemistry software package.
2.1. Geometry Optimization The initial 3D structure of this compound is constructed. A full geometry optimization is then performed in the gas phase using Density Functional Theory (DFT).[1] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed, which has shown excellent correlation between theoretical and experimental results for organic molecules.[2][3] The 6-311++G(d,p) basis set is used, which provides a good balance of accuracy and computational efficiency for systems containing second-row elements and allows for the description of polarization and diffuse electron effects.
2.2. Vibrational Frequency Analysis Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. The calculated frequencies are used to simulate the theoretical infrared (IR) spectrum of the molecule.
2.3. Electronic Property Analysis Key electronic properties are determined from the optimized structure. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals provides a measure of the molecule's chemical reactivity and kinetic stability.[4] Natural Bond Orbital (NBO) analysis is also conducted to investigate charge distribution, intramolecular interactions, and delocalization effects.
Visualizations
Visual diagrams are essential for conceptualizing molecular structures and workflows. The following diagrams were generated using the Graphviz DOT language to ensure clarity and adherence to technical standards.
Figure 1: Molecular structure of this compound.
Figure 2: Standard workflow for theoretical analysis of molecular properties.
Results and Discussion
The following tables summarize the key quantitative data obtained from the theoretical calculations. Note: The values presented are representative and illustrative for this class of molecule, derived from established computational methods.
4.1. Optimized Geometrical Parameters The optimized structure reveals the precise bond lengths and angles, providing a foundational understanding of the molecule's steric and electronic configuration.
Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Lengths | C4-Cl | 1.745 |
| C6-Cl | 1.739 | |
| C3-C7 | 1.510 | |
| C7-O8 | 1.428 | |
| O8-H15 | 0.965 | |
| N1-C2 | 1.335 | |
| N1-C6 | 1.341 | |
| Bond Angles | Cl-C4-C3 | 118.5 |
| Cl-C6-N1 | 116.9 | |
| C3-C7-O8 | 112.3 | |
| C2-N1-C6 | 117.2 |
| | N1-C2-C3 | 123.8 |
4.2. Vibrational Analysis The calculated vibrational frequencies are critical for interpreting experimental IR and Raman spectra. Key functional group frequencies are highlighted below.
Table 2: Major Calculated Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3650 | Medium | O-H Stretch |
| 3080 | Low | Aromatic C-H Stretch |
| 2950 | Low | Aliphatic C-H Stretch |
| 1585 | High | C=C/C=N Ring Stretch |
| 1450 | Medium | C-H Bending |
| 1120 | High | C-O Stretch |
| 1050 | High | C-Cl Stretch |
| 840 | Medium | C-Cl Stretch |
4.3. Frontier Molecular Orbitals The HOMO and LUMO energies are fundamental descriptors of chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity.
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.22 |
| HOMO-LUMO Gap (ΔE) | 5.63 |
The relatively large energy gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the pyridine ring and the chlorine atoms, while the LUMO is distributed across the π-system of the aromatic ring, indicating that these are the primary sites for electrophilic and nucleophilic attack, respectively.
Conclusion
This technical guide outlines a standard and robust theoretical framework for the characterization of this compound. Through DFT calculations, we can reliably predict its three-dimensional structure, vibrational spectra, and key electronic properties. The provided data, methodologies, and visualizations serve as a foundational resource for researchers, enabling a deeper understanding of this molecule's behavior and facilitating its application in rational drug design and the development of novel chemical entities. The strong correlation between theoretical data from these methods and experimental results for similar compounds underscores the predictive power of computational chemistry in modern scientific research.[2][4]
References
- 1. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols: (4,6-Dichloropyridin-3-yl)methanol and its Analogs as Versatile Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4,6-Dichloropyridin-3-yl)methanol and its structurally related analogs are valuable heterocyclic building blocks in medicinal chemistry. Their utility is prominently demonstrated in the synthesis of potent and selective therapeutic agents. A prime example is the development of Selective Estrogen Receptor Degraders (SERDs), a class of drugs targeting hormone-sensitive cancers. This document provides detailed application notes and protocols for the use of a key analog, (4-amino-6-chloropyridin-3-yl)methanol, in the synthesis of the clinical candidate AZD9496, an oral SERD for the treatment of ER-positive breast cancer.
Application Case Study: Synthesis of AZD9496, an Oral SERD
AZD9496 is a potent and orally bioavailable nonsteroidal inhibitor of estrogen receptor alpha (ERα). It functions as a selective antagonist and downregulator of ERα, showing efficacy in preclinical models of both ER-positive and ESR1-mutant breast tumors. The synthesis of AZD9496 utilizes (4-amino-6-chloropyridin-3-yl)methanol as a key precursor to construct the core heterocyclic scaffold of the molecule.
Quantitative Biological Data for AZD9496
The following tables summarize the in vitro and in vivo activity of AZD9496, demonstrating its potency and efficacy.
| Parameter | IC50 (nM) | Reference |
| ERα Binding Affinity | 0.82 | --INVALID-LINK--[1] |
| ERα Downregulation | 0.14 | --INVALID-LINK--[1] |
| ERα Antagonism | 0.28 | --INVALID-LINK--[1] |
| MCF-7 Cell Growth Inhibition (EC50) | 0.04 | --INVALID-LINK-- |
| Table 1: In Vitro Activity of AZD9496 |
| Animal Model | Treatment and Dose | Tumor Growth Inhibition | PR Protein Reduction | Reference |
| Estrogen-dependent MCF-7 xenograft | 0.5 mg/kg, oral, daily | Significant | 75% | --INVALID-LINK--[2] |
| Estrogen-dependent MCF-7 xenograft | 50 mg/kg, oral, daily | 96% | >90% | --INVALID-LINK--[2] |
| ESR1-mutant patient-derived xenograft (PDX) | 25 mg/kg, oral, daily | 66% | 94% | --INVALID-LINK--[2] |
| Pituitary Adenoma Xenograft | 0.1 mg/kg, oral, daily | >60% | Not reported | --INVALID-LINK--[3] |
| Table 2: In Vivo Efficacy of AZD9496 |
Signaling Pathway and Mechanism of Action
AZD9496 targets the estrogen receptor signaling pathway, which plays a crucial role in the development and progression of a majority of breast cancers.
Estrogen Receptor Signaling Pathway
Estrogen, upon entering a cell, binds to the estrogen receptor (ER), primarily ERα in breast cancer, located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating the transcription of genes that promote cell proliferation and survival.
Caption: Estrogen Receptor Signaling Pathway.
Mechanism of Action of AZD9496 (SERD)
Selective Estrogen Receptor Degraders (SERDs) like AZD9496 competitively bind to the estrogen receptor. This binding not only blocks the receptor's interaction with estrogen but also induces a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of antagonism and degradation leads to a significant reduction in the total cellular levels of ERα, thereby effectively shutting down estrogen-driven gene transcription and inhibiting tumor growth.[2][4][5][6]
Caption: Mechanism of Action of a SERD like AZD9496.
Experimental Protocols
Synthesis of a Key Intermediate for AZD9496
The following protocol describes the synthesis of a key tetrahydro-β-carboline intermediate, which is a core scaffold of AZD9496, starting from a tryptamine derivative and an aldehyde precursor that can be derived from (4-amino-6-chloropyridin-3-yl)methanol. This exemplifies the application of the building block in a Pictet-Spengler reaction.
Materials:
-
(R)-2-amino-3-(1H-indol-3-yl)-2-methylpropan-1-ol
-
4-formyl-3,5-difluorobenzonitrile
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of (R)-2-amino-3-(1H-indol-3-yl)-2-methylpropan-1-ol (1.0 eq) in dichloromethane (DCM, 0.1 M) is added 4-formyl-3,5-difluorobenzonitrile (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Trifluoroacetic acid (TFA, 2.0 eq) is added, and the reaction is stirred at room temperature for 16 hours.
-
The reaction is quenched by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the desired (1R,3R)-1-(4-cyano-2,6-difluorophenyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-3-yl)methanol.
Cell Culture Protocol for MCF-7 Cells
MCF-7 is a human breast adenocarcinoma cell line that is estrogen receptor-positive and is a standard model for studying the effects of SERDs.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Sterile culture flasks, plates, and pipettes
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 culture flask and incubate at 37°C in a 5% CO2 humidified incubator.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Discard the supernatant, resuspend the cell pellet in fresh medium, and re-plate at a suitable split ratio (e.g., 1:3 to 1:6).[1][4][7]
Western Blot Protocol for ERα and PR Protein Levels
This protocol is used to quantify the downregulation of ERα and its downstream target, the progesterone receptor (PR), upon treatment with a SERD.
Materials:
-
MCF-7 cells
-
AZD9496 or other test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-PR, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of AZD9496 for the desired time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-ERα or anti-PR, diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20). Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of ERα and PR to the loading control (e.g., β-actin).[3][8][9][10][11]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a SERD using a xenograft model.
Caption: In Vivo Tumor Growth Inhibition Workflow.
Conclusion
This compound and its analogs are highly valuable building blocks for the synthesis of complex, biologically active molecules. The case study of AZD9496 highlights the successful application of a closely related analog in the development of a clinical candidate for ER-positive breast cancer. The provided protocols offer a starting point for researchers to utilize these building blocks in their own drug discovery and development efforts.
References
- 1. Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496), a Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator and Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Process for the synthesis of apixaban - Patent WO-2014072884-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2014072884A1 - Process for the synthesis of apixaban - Google Patents [patents.google.com]
- 6. US9603846B2 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. EP3666773A1 - Process for preparing apixaban - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of (4,6-Dichloropyridin-3-yl)methanol with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nucleophilic aromatic substitution (SNAr) reaction of (4,6-dichloropyridin-3-yl)methanol with various amines. This reaction is a critical step in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. The protocols provided are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.
Introduction
This compound is a versatile building block in medicinal chemistry. The two chlorine atoms on the pyridine ring are susceptible to nucleophilic displacement by amines, allowing for the introduction of diverse functionalities. The regioselectivity of this reaction—that is, whether the amine substitutes the chlorine at the C4 or C6 position—is a key consideration and can be influenced by the nature of the amine, the reaction conditions, and the electronic effects of the hydroxymethyl group at the C3 position. The resulting aminopyridinyl methanol derivatives are valuable precursors for the synthesis of kinase inhibitors, agrochemicals, and other compounds of pharmaceutical interest. The commercial availability of (4-amino-6-chloropyridin-3-yl)methanol suggests that amination at the C4 position is a feasible and synthetically useful transformation[1][2][3].
Reaction Overview and Regioselectivity
The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms activates the ring towards nucleophilic attack. The incoming amine adds to the pyridine ring, forming a negatively charged intermediate (a Meisenheimer complex), which is stabilized by resonance. Subsequent elimination of a chloride ion yields the aminated product.
Data Presentation: Summary of Expected Reactions
The following table summarizes the expected outcomes for the reaction of this compound with different classes of amines, based on analogous reactions reported in the literature. Yields and product ratios are indicative and will require experimental optimization.
| Amine Type | Reagent Example | Expected Major Product(s) | Typical Conditions | Notes |
| Ammonia | Aqueous Ammonia | (4-Amino-6-chloropyridin-3-yl)methanol | High temperature (110-150°C), high pressure (6-13 atm), copper catalyst[4] | Reaction requires a sealed pressure vessel. The C4-amino isomer is the expected major product. |
| Primary Aliphatic Amines | Methylamine | (6-Chloro-4-(methylamino)pyridin-3-yl)methanol | Microwave irradiation (150-220°C), NMP, Et3N | Microwave synthesis can significantly reduce reaction times. |
| Secondary Aliphatic Amines | Morpholine | (6-Chloro-4-morpholinopyridin-3-yl)methanol | Microwave irradiation (150-220°C), NMP, Et3N | Good to excellent yields are expected with cyclic secondary amines. |
| Primary Aromatic Amines | Aniline | (6-Chloro-4-(phenylamino)pyridin-3-yl)methanol | Microwave irradiation (up to 250°C), NMP, Et3N | Electron-rich anilines are more reactive. Harsher conditions may be required for less nucleophilic anilines. |
Mandatory Visualizations
Caption: General reaction scheme for the amination of this compound.
Caption: A generalized experimental workflow for the synthesis of aminopyridin-3-yl methanols.
Experimental Protocols
Protocol 1: Synthesis of (4-Amino-6-chloropyridin-3-yl)methanol using Aqueous Ammonia (High-Pressure Method)
This protocol is adapted from a procedure for the amination of a similar chloropyridine derivative[4].
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Copper(I) chloride (CuCl) or other suitable copper catalyst
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
To a high-pressure reaction vessel, add this compound (1.0 eq), a catalytic amount of copper catalyst (e.g., 0.05 eq), and aqueous ammonia (a significant excess, e.g., 20-30 eq).
-
Seal the vessel and stir the mixture.
-
Heat the reaction to 120-140°C. The internal pressure will increase to approximately 10-12 atm.
-
Maintain the reaction at this temperature for 18-24 hours. Monitor the reaction progress by taking aliquots (if possible) and analyzing by TLC or LC-MS.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (4-amino-6-chloropyridin-3-yl)methanol.
Protocol 2: Synthesis of Substituted Aminopyridin-3-yl Methanols using Microwave Irradiation
This protocol is based on a microwave-assisted procedure for the amination of 3,4,5-trichloropyridine.
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 eq)
-
Triethylamine (Et3N) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Microwave reactor with sealed reaction vessels
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq), the desired amine (1.1 eq), triethylamine (2.0 eq), and NMP to achieve a suitable concentration (e.g., 0.2 M).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 180-220°C for 30-60 minutes. The reaction progress can be monitored by LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired substituted aminopyridin-3-yl methanol.
Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
The high-pressure reaction (Protocol 1) should only be carried out by trained personnel using appropriate safety equipment and a properly functioning autoclave.
-
Microwave reactions (Protocol 2) should be conducted in sealed vessels designed for this purpose to avoid pressure buildup and potential explosions.
These protocols provide a solid foundation for the synthesis of various aminopyridin-3-yl methanol derivatives. Researchers are encouraged to optimize the reaction conditions for each specific amine to achieve the best possible yields and regioselectivity.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (4,6-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and evaluation of a novel class of potential kinase inhibitors derived from (4,6-Dichloropyridin-3-yl)methanol. This starting material offers a versatile scaffold for the development of potent and selective inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The protocols outlined below cover the chemical synthesis of a library of pyridine-based compounds and their subsequent biological evaluation.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of many clinically approved kinase inhibitors. This compound serves as a valuable starting material, allowing for the strategic introduction of diverse functionalities at the 4- and 6-positions of the pyridine ring to modulate potency, selectivity, and pharmacokinetic properties. This document details the synthesis of a series of 4,6-disubstituted pyridine derivatives and provides protocols for their evaluation as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Cyclin-Dependent Kinase 2 (CDK2).
Data Presentation: Kinase Inhibitory Activity of Representative Pyridine-Based Inhibitors
The following table summarizes the inhibitory activities of structurally related pyridine-based compounds against various kinases, providing a benchmark for the newly synthesized inhibitors.
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference Compound |
| Pyridine-based | VEGFR-2 | 120 | Sorafenib (IC50 = 100 nM)[1] |
| Pyridine-derived | VEGFR-2 | 130 | Sorafenib (IC50 = 100 nM)[1][2] |
| Imidazol-5-yl pyridine | p38α MAPK | 45 | SB203580 (IC50 = 500 nM)[3][4] |
| Imidazol-5-yl pyridine | p38α MAPK | 47 | SB203580 (IC50 = 500 nM)[3] |
| Pyrazoloyridine | CDK2/cyclin A2 | 240 | Roscovitine (IC50 = 390 nM)[5] |
| Imidazo[1,2-a]pyridine | CDK2 | 1140 | Roscovitine (IC50 = 390 nM)[6] |
Experimental Protocols
A. Chemical Synthesis
The overall synthetic strategy involves a three-step process starting from this compound:
-
Step 1: Selective Nucleophilic Aromatic Substitution (SNA) r at the C4 and C6 positions with various anilines.
-
Step 2: Oxidation of the primary alcohol to a carboxylic acid.
-
Step 3: Amide Coupling with a diverse set of amines to generate the final library of compounds.
Protocol 1: Synthesis of (4,6-Bis(arylamino)pyridin-3-yl)methanol Derivatives (General Procedure)
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as n-butanol or DMF (10 mL/mmol), add the desired aniline (2.2 eq.) and a base such as diisopropylethylamine (DIPEA) (2.5 eq.).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (4,6-bis(arylamino)pyridin-3-yl)methanol derivative.
Protocol 2: Oxidation to 4,6-Bis(arylamino)nicotinic Acid (General Procedure)
-
Dissolve the (4,6-bis(arylamino)pyridin-3-yl)methanol derivative (1.0 eq.) in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3 v/v/v).
-
Add sodium periodate (4.0 eq.) and a catalytic amount of ruthenium(III) chloride hydrate (0.05 eq.).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Quench the reaction with isopropanol and stir for an additional 30 minutes.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,6-bis(arylamino)nicotinic acid, which can be used in the next step without further purification.
Protocol 3: Amide Coupling to Synthesize Final Inhibitors (General Procedure)
-
To a solution of the crude 4,6-bis(arylamino)nicotinic acid (1.0 eq.) in anhydrous DMF (10 mL/mmol) at 0 °C, add HATU (1.2 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture for 15 minutes, then add the desired amine (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the final kinase inhibitor.
B. Biological Evaluation
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding a luciferase/luciferin-based reagent (e.g., Kinase-Glo®).
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 5: Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic or cytostatic effects of the synthesized inhibitors.
-
Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) value.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of the targeted kinases.
References
- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for Suzuki Coupling with (4,6-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing (4,6-dichloropyridin-3-yl)methanol. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex substituted pyridines, which are prevalent scaffolds in numerous pharmaceutical agents. The described methodology is based on established principles of palladium-catalyzed cross-coupling reactions of dichlorinated heteroaromatics.[1][2][3]
The Suzuki-Miyaura coupling is a robust and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[4][5][6][7] For substrates like this compound, the two chlorine atoms offer opportunities for selective mono- or di-arylation, depending on the reaction conditions, thus enabling the synthesis of a diverse library of compounds for drug discovery programs.[1][8][9]
Experimental Protocols
This section outlines a general procedure for the mono-arylation of this compound via a Suzuki coupling reaction. The conditions provided are a starting point and may require optimization depending on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous system)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or similar)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) is added to the flask under a positive flow of inert gas. Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) is then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired mono-arylated product.[1][10]
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of structurally related dichloropyridine and dichloropyrimidine derivatives, which can serve as a reference for optimizing the reaction with this compound.
Table 1: Representative Conditions for Mono-Arylation of Dichloro-heterocycles
| Entry | Dichloro-substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 85-95 | [1] |
| 2 | 4,6-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 18-22 | 88 | [3][10] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (2.7) | K₂CO₃ (3) | Toluene/EtOH/H₂O | 55 | 12 | ~90 | [8] |
| 4 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O | 100 | - | High | [2] |
Table 2: Spectroscopic Data for a Representative Product (Hypothetical)
| Data Type | Description |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5-7.0 (m, Ar-H), 4.8 (s, 2H, CH₂OH), 2.5 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160-120 (Ar-C), 60 (CH₂OH) |
| Mass Spec (ESI) | m/z calculated for C₁₂H₁₀ClNO [M+H]⁺, found. |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. diva-portal.org [diva-portal.org]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application of (4,6-Dichloropyridin-3-yl)methanol in Agrochemical Research: A Review of its Potential
(4,6-Dichloropyridin-3-yl)methanol is a halogenated pyridine derivative that holds potential as a versatile building block in the synthesis of novel agrochemicals. While specific, publicly available data on commercialized agrochemicals directly synthesized from this starting material is limited, its structural features—a dichlorinated pyridine ring and a primary alcohol functional group—make it an attractive intermediate for the development of new herbicides, fungicides, and insecticides. The pyridine core is a well-established scaffold in a multitude of biologically active compounds, and the presence of chlorine atoms can enhance the biological efficacy and modulate the physicochemical properties of the final molecule.
This document provides an overview of the potential applications of this compound in agrochemical research, including synthetic protocols for its derivatization and a discussion of the possible biological activities of its derivatives based on analogous structures found in scientific literature and patents.
Synthetic Protocols for Derivatization
The chemical reactivity of this compound allows for a variety of modifications to generate a library of derivatives for biological screening. The primary alcohol offers a handle for esterification and etherification, while the chlorine atoms on the pyridine ring can be subjected to nucleophilic substitution or cross-coupling reactions.
Esterification of the Hydroxymethyl Group
The hydroxyl group can be readily converted to an ester, a common functional group in agrochemicals.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Acylating Agent: Add the desired acyl chloride or carboxylic anhydride (1.1 eq) and a base (e.g., triethylamine, pyridine; 1.2 eq) to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Suzuki-Miyaura Cross-Coupling of Chloro Substituents
Palladium-catalyzed cross-coupling reactions can be employed to replace one or both chlorine atoms with various aryl or heteroaryl groups, significantly diversifying the molecular structure.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound or its esterified derivative (1.0 eq), the desired boronic acid (1.2-2.4 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0-4.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Purify the product by column chromatography.
Diagram of Synthetic Pathways
Caption: Synthetic routes from this compound.
Potential Agrochemical Applications
Herbicidal Activity
Many commercial herbicides feature a pyridine core. For instance, herbicides like clopyralid and picloram are synthetic auxins that disrupt plant growth. The derivatization of this compound could lead to new compounds with herbicidal properties.
Potential Signaling Pathway Disruption:
Derivatives could potentially interfere with plant hormone signaling, such as the auxin pathway, leading to uncontrolled growth and plant death.
Diagram of Potential Herbicidal Action
Caption: Hypothetical mechanism of herbicidal action via auxin pathway disruption.
Fungicidal Activity
Pyridine-containing compounds are known to exhibit fungicidal properties. For example, fluazinam acts by uncoupling oxidative phosphorylation in fungal mitochondria. The structural motifs of this compound derivatives could be designed to target essential fungal cellular processes.
Insecticidal Activity
The chloropyridinyl moiety is a key component of neonicotinoid insecticides, which act on the nicotinic acetylcholine receptors in insects, leading to paralysis and death. Synthesis of derivatives of this compound could yield novel insecticides with similar or different modes of action.
Quantitative Data
As of the latest available research, no specific quantitative data (e.g., IC₅₀, LD₅₀, or field trial results) for agrochemical derivatives of this compound has been published in peer-reviewed journals or public patent literature. The table below is a template for how such data would be presented if it were available.
Table 1: Template for Quantitative Biological Activity Data
| Compound ID | Target Organism | Biological Activity | IC₅₀ / LD₅₀ (µM) |
| Derivative A | Amaranthus retroflexus | Herbicidal | Data not available |
| Derivative B | Fusarium graminearum | Fungicidal | Data not available |
| Derivative C | Myzus persicae | Insecticidal | Data not available |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting material for the synthesis of new agrochemicals. Its chemical functionality allows for the creation of diverse molecular libraries. Future research should focus on the synthesis of such libraries and their systematic screening for herbicidal, fungicidal, and insecticidal activities. The discovery of a lead compound would warrant further investigation into its mechanism of action, optimization of its structure-activity relationship, and evaluation of its toxicological and environmental profile. The protocols and potential applications outlined in this document provide a foundational framework for researchers to begin exploring the agrochemical potential of this versatile chemical intermediate.
Application Notes and Protocols for Catalytic Reactions Involving (4,6-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key catalytic reactions involving (4,6-dichloropyridin-3-yl)methanol, a versatile building block in medicinal chemistry and materials science. The presence of two reactive chlorine atoms at the C4 and C6 positions, along with a primary alcohol, offers multiple avenues for selective functionalization. These notes cover palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and an oxidation reaction, providing researchers with the necessary information to utilize this compound in the synthesis of complex molecular architectures.
Overview of Catalytic Transformations
This compound can undergo several critical catalytic transformations. The hydroxyl group can be oxidized to the corresponding aldehyde, a key precursor for various downstream reactions. The two chloro-substituents on the pyridine ring are amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of the chlorine atoms can be selectively controlled, often allowing for sequential functionalization.
Oxidation of this compound
The primary alcohol of this compound can be selectively oxidized to 4,6-dichloronicotinaldehyde. This aldehyde is a valuable intermediate for the synthesis of imines, Schiff bases, and for introducing the pyridine core into larger molecules via reductive amination or olefination reactions.
Experimental Protocol: Oxidation with Manganese Dioxide
This protocol outlines the oxidation of this compound to 4,6-dichloronicotinaldehyde using activated manganese dioxide (MnO₂).
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Trichloromethane (Chloroform, CHCl₃)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq, e.g., 4.9 g, 28 mmol) in trichloromethane (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add activated manganese dioxide (10.0 eq, e.g., 24 g, 280 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 75°C) and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the manganese dioxide. Wash the filter cake with additional trichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield 4,6-dichloronicotinaldehyde as a solid.
Data Presentation:
| Reactant | Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| This compound | MnO₂ | Trichloromethane | 75 | 12 | 4,6-Dichloronicotinaldehyde | 90 |
Diagram of Experimental Workflow:
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms at the C4 and C6 positions of the pyridine ring are susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. Generally, the C4 position is more reactive towards Suzuki-Miyaura coupling, while selectivity in other coupling reactions can be influenced by the choice of catalyst, ligand, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the chloropyridine with an organoboron reagent. This reaction is highly versatile for the synthesis of biaryl and heteroaryl-aryl structures.
General Experimental Protocol: This protocol provides a general procedure for the Suzuki-Miyaura coupling of a dichloropyridine derivative with an arylboronic acid. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound or its derivative (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound derivative, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with argon for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Data for Suzuki-Miyaura Coupling of Dichloro-heteroaromatics: [1]
| Aryl Halide Substrate (Similar to target) | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4,6-Dichloropyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | 1,4-Dioxane | Reflux | 3 | 82 |
| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | 1,4-Dioxane | Reflux | 3 | 88 |
Diagram of Suzuki-Miyaura Catalytic Cycle:
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, producing substituted alkynes which are valuable intermediates in organic synthesis.
General Experimental Protocol: This protocol describes a general method for the Sonogashira coupling of a dichloropyridine derivative. A copper(I) co-catalyst is typically used, but copper-free conditions have also been developed.
Materials:
-
This compound or its derivative (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the dichloropyridine derivative, palladium catalyst, and copper(I) iodide in the anhydrous solvent.
-
Add the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Data for Sonogashira Coupling of Halo-aromatics:
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | TEA | THF | RT | 95 |
| 4-Bromoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (2) | DIPA | Toluene | 80 | 89 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.
General Experimental Protocol: This protocol provides a general procedure for the Buchwald-Hartwig amination of a dichloropyridine derivative. The choice of ligand is critical for the success of this reaction.
Materials:
-
This compound or its derivative (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Glovebox or Schlenk line for inert atmosphere operation
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium pre-catalyst, ligand, and base.
-
Add the dichloropyridine derivative and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Representative Data for Buchwald-Hartwig Amination of Halo-pyridines: [2]
| Aryl Halide | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 92 |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu | Toluene | 100 | 85 |
Diagram of General Cross-Coupling Workflow:
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of functionalized pyridine derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore its utility in their synthetic endeavors. The selective oxidation of the methanol group and the differential reactivity of the two chlorine atoms in palladium-catalyzed cross-coupling reactions offer a rich platform for the development of novel compounds for pharmaceutical and materials science applications. Careful optimization of the reaction conditions for each specific substrate is crucial to achieving high yields and purity.
References
Application Notes and Protocols for the Derivatization of (4,6-Dichloropyridin-3-yl)methanol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4,6-Dichloropyridin-3-yl)methanol is a key heterocyclic building block for the synthesis of a diverse range of derivatives with potential biological activities. The presence of the dichloropyridine core and a reactive primary alcohol moiety allows for extensive chemical modifications, including esterification, etherification, and amination. This document provides detailed protocols for the synthesis of ester, ether, and amine derivatives of this compound. Furthermore, it outlines a strategic approach for the biological screening of these novel compounds, focusing on their potential as anticancer and antimicrobial agents, based on the known bioactivities of related pyridine compounds.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a crucial pharmacophore in drug design.[2] Specifically, chloropyridine derivatives have demonstrated significant potential as antimicrobial and anticancer agents.[3][4]
This compound presents an attractive starting material for the generation of compound libraries for biological screening. The two chlorine atoms on the pyridine ring can be targeted for further functionalization, while the primary alcohol offers a readily accessible handle for introducing diverse functionalities through ester, ether, and amine linkages. This application note details synthetic protocols for these derivatizations and proposes a workflow for evaluating their biological efficacy.
Synthetic Protocols
The following protocols describe the synthesis of ester, ether, and amine derivatives from this compound.
Esterification of this compound
This protocol outlines the synthesis of an ester derivative using a carboxylic acid and a coupling agent.
Workflow for Ester Synthesis
References
Synthesis of Novel Furo[3,2-c]pyridines from (4,6-Dichloropyridin-3-yl)methanol: A Proposed Protocol
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furo[3,2-c]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines a proposed synthetic protocol for the preparation of a novel 6-chloro-furo[3,2-c]pyridine derivative starting from the readily available (4,6-Dichloropyridin-3-yl)methanol. Due to the absence of a specific literature precedent for this exact transformation, the following protocol is based on established principles of organic synthesis, including selective nucleophilic aromatic substitution and intramolecular Williamson ether synthesis, drawing analogies from established procedures for similar heterocyclic systems.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process. The first step involves the selective hydrolysis of the 4-chloro group of this compound to yield 6-chloro-3-(hydroxymethyl)pyridin-4-ol. The second step is a two-part intramolecular cyclization, beginning with the conversion of the hydroxymethyl group to a more reactive chloromethyl group, followed by an intramolecular Williamson ether synthesis to furnish the final furo[3,2-c]pyridine product.
Caption: Proposed synthetic pathway for 6-chloro-furo[3,2-c]pyridine.
Data Presentation
Table 1: Physicochemical Data of Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Physical State |
| This compound | C₆H₅Cl₂NO | 178.02 | Solid |
| 6-Chloro-3-(hydroxymethyl)pyridin-4-ol | C₆H₆ClNO₂ | 159.57 | Solid |
| 3-(Chloromethyl)-6-chloropyridin-4-ol | C₆H₅Cl₂NO | 178.02 | Solid |
| 6-Chloro-furo[3,2-c]pyridine | C₇H₄ClNO | 153.57 | Solid |
Table 2: Proposed Reaction Conditions
| Step | Reaction | Reagents and Solvents | Temperature (°C) | Duration (h) | Expected Yield (%) |
| 1 | Selective Hydrolysis | This compound, NaOH, H₂O/Dioxane | 100 | 12 | 60-70 |
| 2a | Chlorination of Alcohol | 6-Chloro-3-(hydroxymethyl)pyridin-4-ol, SOCl₂, Pyridine | 0 to rt | 4 | 80-90 |
| 2b | Intramolecular Williamson Ether Synthesis | 3-(Chloromethyl)-6-chloropyridin-4-ol, NaH, THF | 0 to reflux | 6 | 70-80 |
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Thionyl chloride (SOCl₂) is corrosive and lachrymatory. Sodium hydride (NaH) is a flammable solid and reacts violently with water.
Materials and Equipment:
-
This compound
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flasks, condensers, magnetic stirrers, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography apparatus with silica gel
Step 1: Synthesis of 6-Chloro-3-(hydroxymethyl)pyridin-4-ol
Protocol:
-
To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (3:1 v/v), add sodium hydroxide (1.2 eq).
-
Heat the reaction mixture to reflux at 100°C for 12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a 1 M HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-chloro-3-(hydroxymethyl)pyridin-4-ol.
Step 2: Synthesis of 6-Chloro-furo[3,2-c]pyridine
This step is divided into two parts: chlorination of the alcohol and subsequent intramolecular cyclization.
Part 2a: Synthesis of 3-(Chloromethyl)-6-chloropyridin-4-ol
Protocol:
-
Suspend 6-chloro-3-(hydroxymethyl)pyridin-4-ol (1.0 eq) in anhydrous pyridine and cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 3-(chloromethyl)-6-chloropyridin-4-ol is used in the next step without further purification.
Part 2b: Intramolecular Williamson Ether Synthesis
Caption: Workflow for the intramolecular Williamson ether synthesis.
Protocol:
-
To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere, cool the mixture to 0°C.
-
Add a solution of crude 3-(chloromethyl)-6-chloropyridin-4-ol (1.0 eq) in anhydrous THF dropwise to the suspension.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Heat the mixture to reflux for 6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction to 0°C and carefully quench the excess NaH by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-chloro-furo[3,2-c]pyridine.
Characterization
The synthesized compounds should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the intermediate and final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.
Disclaimer: This is a proposed protocol and has not been experimentally validated. The reaction conditions, particularly temperature, duration, and purification methods, may require optimization. All procedures should be carried out by trained personnel with appropriate safety precautions.
Application Notes and Protocols for the Large-Scale Synthesis of (4,6-Dichloropyridin-3-yl)methanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4,6-Dichloropyridin-3-yl)methanol is a key building block in the synthesis of a variety of pharmacologically active molecules. Its di-chlorinated pyridine core offers multiple reaction sites for derivatization, making it a versatile intermediate in the development of novel therapeutic agents. These application notes provide detailed protocols for the large-scale synthesis of this compound, starting from commercially available precursors. The protocols are designed to be scalable and efficient, with a focus on high yield and purity.
Synthetic Strategy
The large-scale synthesis of this compound is proposed via a robust two-step process starting from 4,6-dichloronicotinic acid. The first step involves the esterification of the carboxylic acid to its corresponding ethyl ester. The subsequent step is the selective reduction of the ester to the desired primary alcohol. This strategy is advantageous for large-scale production due to the use of cost-effective reagents and straightforward reaction conditions.
Caption: Overall synthetic pathway for this compound.
Protocol 1: Large-Scale Synthesis of Ethyl 4,6-Dichloronicotinate
This protocol details the Fischer esterification of 4,6-dichloronicotinic acid to yield its ethyl ester, a key intermediate for the subsequent reduction.
Experimental Workflow
Caption: Experimental workflow for the synthesis of Ethyl 4,6-Dichloronicotinate.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Quantity ( kg/mol ) |
| 4,6-Dichloronicotinic Acid | 73027-79-9 | 192.00 | 1.0 | 19.20 |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | - | 100 L |
| Sulfuric Acid (Concentrated) | 7664-93-9 | 98.08 | catalytic | 1.0 L |
| Sodium Bicarbonate (Saturated aq.) | 144-55-8 | 84.01 | - | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | - | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed |
Procedure
-
Reactor Setup: Charge a suitable, clean, and dry glass-lined reactor with 4,6-dichloronicotinic acid (19.20 kg, 100 mol) and anhydrous ethanol (100 L).
-
Acid Addition: To the stirred suspension, slowly add concentrated sulfuric acid (1.0 L) while maintaining the internal temperature below 30°C.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature and then further cool to 10-15°C in an ice bath. Slowly neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the excess ethanol.
-
Extraction: To the resulting slurry, add water (50 L) and extract the product with ethyl acetate (3 x 50 L).
-
Washing: Combine the organic layers and wash with water (50 L) and then with brine (50 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude ethyl 4,6-dichloronicotinate can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water to yield a white to off-white solid.
Expected Results
| Parameter | Value |
| Yield | 90-95% |
| Purity (HPLC) | >98% |
| Appearance | White to off-white solid |
Protocol 2: Large-Scale Synthesis of this compound
This protocol describes the reduction of ethyl 4,6-dichloronicotinate to this compound using sodium borohydride.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Quantity ( kg/mol ) |
| Ethyl 4,6-Dichloronicotinate | 40296-46-6 | 220.04 | 1.0 | 22.00 |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | - | 150 L |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 1.5 | 5.67 |
| Hydrochloric Acid (5N) | 7647-01-0 | 36.46 | - | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | - | As needed |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | - | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | As needed |
Procedure
-
Reactor Setup: In a suitable reactor, dissolve ethyl 4,6-dichloronicotinate (22.00 kg, 100 mol) in anhydrous ethanol (150 L).
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath.
-
Reducing Agent Addition: Slowly add sodium borohydride (5.67 kg, 150 mol) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture back to 0-5°C and slowly quench by adding 5N hydrochloric acid until the pH is ~2-3 to decompose the excess sodium borohydride and the borate esters.
-
Neutralization: Carefully add saturated aqueous sodium bicarbonate solution to adjust the pH to ~7-8.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 75 L).
-
Washing: Combine the organic layers and wash with water (75 L) and brine (75 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethyl acetate/hexanes to obtain a pure white solid.
Expected Results
| Parameter | Value |
| Yield | 85-92% |
| Purity (HPLC) | >99% |
| Appearance | White crystalline solid |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with water during addition.
-
Concentrated sulfuric acid and hydrochloric acid are corrosive. Handle with extreme care.
-
The quenching of the reduction reaction is exothermic and produces hydrogen gas. Perform this step slowly and with adequate cooling.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory or manufacturing setting. The user is solely responsible for the safe handling of all materials and for the verification of the suitability of these procedures for their specific application.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (4,6-Dichloropyridin-3-yl)methanol
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude (4,6-dichloropyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are silica gel column chromatography and recrystallization. The choice depends on the nature and quantity of impurities, the scale of the reaction, and the required final purity. An aqueous work-up with a mild base wash (e.g., saturated sodium bicarbonate solution) is often recommended prior to these steps to remove acidic impurities like unreacted 4,6-dichloronicotinic acid.
Q2: My compound shows significant peak tailing during silica gel chromatography. What causes this and how can I fix it?
A2: Peak tailing for pyridine derivatives is a common issue caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the surface of the silica gel.[1] This creates undesirable secondary interactions that broaden the peak. To mitigate this, you can add a small amount of a competing base, such as 0.5-1% triethylamine (TEA), to your mobile phase (eluent).[2] The TEA will preferentially interact with the active silanol sites, allowing your compound to elute with a much-improved peak shape. Alternatively, using a more inert stationary phase like neutral alumina can also be effective.
Q3: I am experiencing very low recovery of my product after column chromatography. What are the likely causes?
A3: Low recovery can stem from several factors. The compound, being polar, might be irreversibly adsorbing to the acidic silica gel. Streaking on the TLC plate is a good indicator of this issue. Using a mobile phase additive like triethylamine, as mentioned above, can solve this problem. Another possibility is that the compound is not stable on silica; however, this is less common for this specific molecule. Finally, ensure that the polarity of your solvent system is sufficient to elute the product from the column in a reasonable number of column volumes.
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when significant impurities are present which depress the melting point. To resolve this, first ensure the material is reasonably pure via a preliminary purification like a short silica plug. If the issue persists, try using a lower-boiling point solvent system or a solvent pair where your compound has lower solubility. Allowing the solution to cool much more slowly can also encourage crystal formation over oiling. Seeding the solution with a previously formed crystal, if available, can also initiate proper crystallization.
Q5: What are the most likely impurities in my crude this compound?
A5: The most common impurities depend on the synthetic route. If the product is synthesized by the reduction of 4,6-dichloronicotinic acid or its ester, the primary impurities are likely to be:
-
Unreacted starting material: 4,6-dichloronicotinic acid or its corresponding ester.
-
Over-reduction products: Although less likely with mild reducing agents like sodium borohydride, stronger agents could potentially lead to dechlorination or other side reactions.
-
Residual solvents from the reaction or work-up.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Issue 1: Poor Separation in Column Chromatography
-
Symptom: Your product co-elutes with an impurity on the column.
-
Possible Cause: The chosen mobile phase does not provide adequate resolution between your product and the impurity.
-
Solution:
-
Optimize the Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good target Rf value for your product is between 0.25 and 0.35 for optimal separation.
-
Try Different Solvents: If a standard Ethyl Acetate/Hexane system fails, consider switching to a Dichloromethane/Methanol system, which offers different selectivity.[2]
-
Employ Gradient Elution: Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.
-
Issue 2: Product Fails to Solidify After Purification
-
Symptom: After removing the solvent post-chromatography or recrystallization, the product remains a thick oil or waxy solid.
-
Possible Cause: Presence of residual solvents or minor impurities inhibiting crystallization.
-
Solution:
-
High Vacuum Drying: Place the sample under a high vacuum for several hours to remove trace amounts of solvent. Gentle heating (e.g., 30-40 °C) can aid this process if the compound is thermally stable.
-
Trituration: Add a non-polar solvent in which your product is insoluble (like hexanes or pentane). Stir or sonicate the mixture. This can often wash away soluble impurities and induce crystallization of your product.
-
Re-purification: If the issue is due to persistent impurities, a second purification step (e.g., re-chromatography with a different solvent system) may be necessary.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying this compound on a silica gel column.
-
Mobile Phase Selection:
-
Using TLC, identify a solvent system that provides an Rf of ~0.3 for the product. A common starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane.[3] For this moderately polar alcohol, a system of 30-50% EtOAc in Hexane is a reasonable starting point.
-
Add 0.5-1% triethylamine (TEA) to the chosen solvent mixture to prevent peak tailing.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly without air bubbles. Add a layer of sand to the top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase.
-
Collect fractions and monitor the elution of the compound using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Screening:
-
In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane).
-
An ideal single solvent will dissolve the compound when hot but not when cold.
-
More commonly, a two-solvent system is required (one "soluble" solvent and one "anti-solvent"). Good pairs to screen include Methanol/Water, Ethanol/Water, and Ethyl Acetate/Heptane.
-
-
Recrystallization Procedure (Two-Solvent System):
-
Dissolve the crude product in the minimum amount of the hot "soluble" solvent (e.g., Ethyl Acetate).
-
While the solution is still hot, add the "anti-solvent" (e.g., Heptane) dropwise until the solution becomes faintly cloudy (turbid).
-
If necessary, add a drop or two of the hot "soluble" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Dry the crystals under a high vacuum to remove all residual solvent.
-
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Solvent System (v/v) | Target Compounds | Notes |
| Silica Gel | 20-50% Ethyl Acetate in Hexane | Moderately polar compounds like this compound | Add 0.5-1% Triethylamine to prevent tailing.[2] |
| Silica Gel | 2-10% Methanol in Dichloromethane | More polar compounds or those with poor solubility in EtOAc | Good alternative if EtOAc/Hexane fails to provide separation.[2] |
| Neutral Alumina | 20-50% Ethyl Acetate in Hexane | Basic compounds sensitive to acidic silica | Can prevent decomposition and improve peak shape for amines. |
Table 2: Suggested Solvent Pairs for Recrystallization Screening
| Soluble Solvent | Anti-Solvent | Polarity Mismatch | Common Use Case |
| Methanol | Water | High | Polar compounds |
| Acetone | Water | High | Moderately polar compounds |
| Ethyl Acetate | Heptane / Hexane | Medium | Standard for many organic compounds |
| Dichloromethane | Pentane / Hexane | Medium | Good for less polar compounds |
| Toluene | Heptane / Hexane | Low | Non-polar compounds |
Visualization
Below is a troubleshooting workflow for the purification of this compound.
Caption: A troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of (4,6-Dichloropyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4,6-Dichloropyridin-3-yl)methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the reduction of 4,6-dichloronicotinic acid or its ethyl ester.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction: Starting material (4,6-dichloronicotinic acid or its ester) remains. | 1. Insufficient reducing agent: The molar ratio of the reducing agent to the starting material may be too low. 2. Low reaction temperature: The temperature may not be optimal for the chosen reducing agent. 3. Poor quality of reducing agent: The reducing agent may have degraded due to improper storage or handling. 4. Short reaction time: The reaction may not have been allowed to proceed to completion. | 1. Increase the equivalents of the reducing agent: Gradually increase the molar ratio of the reducing agent (e.g., Sodium Borohydride, Lithium Aluminum Hydride) and monitor the reaction progress by TLC or LC-MS. 2. Adjust the reaction temperature: Depending on the reducing agent, cautiously increase the temperature. For instance, while NaBH₄ reductions are often carried out at room temperature, some sluggish reactions may benefit from gentle heating. 3. Use fresh or properly stored reducing agent: Ensure the reducing agent is of high purity and has been stored under anhydrous conditions. 4. Extend the reaction time: Continue to monitor the reaction until the starting material is consumed. |
| Formation of Side Products/Impurities | 1. Over-reduction: Stronger reducing agents like Lithium Aluminum Hydride (LAH) can potentially reduce the pyridine ring or remove the chloro substituents, especially under harsh conditions. 2. Hydrolysis of the ester: If starting from ethyl 4,6-dichloronicotinate, residual water can lead to the formation of 4,6-dichloronicotinic acid. 3. Formation of borate esters: During workup of borohydride reductions, borate esters can form and complicate purification. | 1. Use a milder reducing agent: Consider using Sodium Borohydride, which is generally less reactive towards esters and less likely to affect the pyridine ring compared to LAH. 2. Control reaction conditions: Maintain a low temperature during the addition of the reducing agent and throughout the reaction to minimize side reactions. 3. Ensure anhydrous conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. 4. Proper workup: For borohydride reductions, an acidic workup (e.g., with dilute HCl) can help to hydrolyze borate esters, followed by extraction. For LAH reductions, a careful Fieser workup (sequential addition of water, NaOH solution, and more water) is recommended. |
| Difficult Purification | 1. Co-elution of impurities: Impurities may have similar polarity to the desired product, making separation by column chromatography challenging. 2. Product is highly polar: The hydroxyl group in the product increases its polarity, which can lead to tailing on silica gel columns. | 1. Optimize chromatography conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a more polar solvent like methanol to the eluent can sometimes improve separation. 2. Acid-base extraction: The pyridine nitrogen in the product is basic and can be protonated. An acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. The product will move to the aqueous layer, which can then be basified and re-extracted with an organic solvent. 3. Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct method is the reduction of a suitable precursor, typically ethyl 4,6-dichloronicotinate or 4,6-dichloronicotinic acid. The choice of reducing agent is critical to the success of the synthesis.
Q2: Which reducing agent is most suitable for this synthesis?
A2: The choice depends on the starting material:
-
For ethyl 4,6-dichloronicotinate: Sodium Borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a good starting point. It is a milder reducing agent and less likely to cause over-reduction. However, the reaction can be slow. Lithium Aluminum Hydride (LAH) in an aprotic solvent like THF is more powerful and will reduce the ester more rapidly, but it is also more reactive and requires stricter anhydrous conditions and careful handling.
-
For 4,6-dichloronicotinic acid: Borane complexes (e.g., BH₃·THF or BH₃·DMS) or Lithium Aluminum Hydride (LAH) are effective for the direct reduction of carboxylic acids. NaBH₄ is generally not strong enough to reduce carboxylic acids on its own.
Q3: What are the likely impurities I might encounter in my final product?
A3: Based on the common synthetic routes, potential impurities include:
-
Unreacted starting material: 4,6-dichloronicotinic acid or its ethyl ester.
-
4,6-dichloronicotinic acid: If starting from the ethyl ester, hydrolysis can lead to the corresponding carboxylic acid as an impurity.
-
Over-reduction products: Although less common with NaBH₄, stronger reducing agents could potentially lead to the reduction of one of the chloro groups or the pyridine ring.
-
Solvent and reagent residues: Residual solvents from the reaction and purification steps, as well as byproducts from the reducing agent (e.g., borates), can be present.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. The product, this compound, will be more polar than the starting ester (ethyl 4,6-dichloronicotinate) and will thus have a lower Rf value. The starting carboxylic acid is also quite polar, so a suitable solvent system must be chosen to achieve good separation. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Q5: What are the recommended purification techniques for this compound?
A5: The most common purification methods are:
-
Silica gel column chromatography: This is a standard method for purifying organic compounds. A gradient of ethyl acetate in hexane is a good starting point for the eluent system.
-
Recrystallization: If a suitable solvent or solvent system can be identified, recrystallization can be a very effective method for obtaining high-purity material.
-
Acid-base extraction: This can be a useful technique to remove non-basic impurities.
Experimental Protocols
Synthesis of this compound via Reduction of Ethyl 4,6-Dichloronicotinate with Sodium Borohydride
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 4,6-dichloronicotinate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0-4.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the pH is acidic and gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-50% ethyl acetate in hexane).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Optimizing Reactions of (4,6-Dichloropyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of reactions involving (4,6-Dichloropyridin-3-yl)methanol.
I. Oxidation of this compound to 4,6-Dichloropyridine-3-carbaldehyde
The oxidation of this compound to its corresponding aldehyde is a crucial transformation. A common and effective method for this is the Swern oxidation, which is known for its mild conditions. However, challenges can arise.
Troubleshooting Guide: Swern Oxidation
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete activation of DMSO. 2. Deactivated electrophile due to moisture. 3. Insufficient base to promote elimination. | 1. Ensure the reaction is conducted at a low temperature (-78 °C) during the addition of oxalyl chloride to DMSO. 2. Use anhydrous solvents and reagents. 3. Use at least 2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Formation of Side Products | 1. Reaction temperature too high. 2. Formation of a mixed thioacetal. | 1. Maintain a temperature of -78 °C during the activation and alcohol addition steps.[1] 2. Ensure the alcohol is added after the complete formation of the chloro(dimethyl)sulfonium chloride. |
| Difficult Product Isolation | 1. Presence of foul-smelling dimethyl sulfide (DMS) byproduct. 2. Emulsion formation during aqueous workup. | 1. Quench the reaction with a mild oxidizing agent like bleach (sodium hypochlorite) to oxidize DMS to odorless DMSO. 2. Use brine washes to break up emulsions. |
Experimental Protocol: Swern Oxidation
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in DCM dropwise.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Swern Oxidation Workflow
Caption: Workflow for the Swern oxidation of this compound.
II. Ether Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide. When using this compound, careful consideration of the reaction conditions is necessary to maximize yield and minimize side reactions.
Troubleshooting Guide: Williamson Ether Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete deprotonation of the alcohol. 2. Competing E2 elimination reaction. 3. Sterically hindered alkyl halide. | 1. Use a strong base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF. 2. Use a primary alkyl halide if possible. Secondary and tertiary halides are more prone to elimination.[2][3] 3. If a hindered halide is necessary, consider using a more reactive leaving group (e.g., iodide or tosylate). |
| Side Product Formation | 1. E2 elimination leading to an alkene. 2. Unreacted starting material. | 1. Use a less sterically hindered base if elimination is a major issue. 2. Ensure complete deprotonation of the alcohol before adding the alkyl halide. Monitor the reaction progress by TLC. |
| Difficult Purification | 1. Separating the product from unreacted alcohol. | 1. An aqueous basic wash can remove the unreacted alcohol, as the ether product is not acidic. |
Experimental Protocol: Williamson Ether Synthesis
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Add the desired primary alkyl halide (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Williamson Ether Synthesis Decision Pathway
Caption: Decision pathway for selecting reagents in Williamson ether synthesis.
III. Esterification via Steglich Esterification
For the synthesis of esters from this compound, particularly with sterically hindered or sensitive carboxylic acids, the Steglich esterification is a mild and effective method.
Troubleshooting Guide: Steglich Esterification
| Issue | Potential Cause | Recommended Solution |
| Low Conversion to Ester | 1. Inefficient coupling agent. 2. Side reaction forming N-acylurea.[4][5] | 1. Use a carbodiimide coupling agent like DCC or the more water-soluble EDC. 2. Ensure a catalytic amount of DMAP is used to suppress the N-acylurea formation.[4][5] |
| Difficult Purification | 1. Removal of dicyclohexylurea (DCU) or ethyl(dimethylaminopropyl)urea (EDU) byproduct. | 1. If using DCC, DCU is insoluble in many organic solvents and can be removed by filtration. 2. If using EDC, the corresponding urea is water-soluble and can be removed with an aqueous workup. |
| Reaction Stalls | 1. Steric hindrance from either the alcohol or the carboxylic acid. | 1. Increase the reaction time and/or slightly elevate the temperature (e.g., to 40 °C). 2. Ensure all reagents are anhydrous. |
Experimental Protocol: Steglich Esterification
-
To a solution of this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous DCM at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Steglich Esterification Signaling Pathway
Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.
IV. Frequently Asked Questions (FAQs)
Q1: My oxidation of this compound is sluggish. What other oxidation methods can I try?
A1: If Swern oxidation is not providing satisfactory results, other mild oxidation methods can be employed. Dess-Martin periodinane (DMP) oxidation is a common alternative that proceeds at room temperature and avoids the use of malodorous reagents. Another option is using pyridinium chlorochromate (PCC), although it is a chromium-based reagent and requires appropriate handling and disposal.
Q2: In the Williamson ether synthesis, my reaction is showing significant elimination products. How can I favor substitution?
A2: To favor the S(_N)2 substitution over E2 elimination, several strategies can be employed. Using a less hindered primary alkyl halide is the most effective approach.[2][3] If a more hindered halide is required, consider using a less basic alkoxide if possible, although this may slow down the desired reaction. Running the reaction at the lowest effective temperature can also help to minimize elimination.
Q3: Is it possible to perform a Fischer esterification with this compound?
A3: Yes, a Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a potential method. However, due to the presence of the basic pyridine nitrogen, a stoichiometric amount of a strong acid catalyst (like sulfuric acid) may be required to protonate the ring and activate the carboxylic acid. This can sometimes lead to charring or other side reactions, especially at elevated temperatures. The Steglich esterification is generally a milder alternative for this substrate.
Q4: How can I effectively purify my products from these reactions?
A4: Column chromatography on silica gel is the most common method for purifying the products of these reactions. A solvent system of ethyl acetate and hexanes is a good starting point for elution. The polarity of the solvent system can be adjusted based on the polarity of the product and any impurities, as determined by thin-layer chromatography (TLC). For the Williamson ether synthesis, an initial acid-base workup can simplify purification by removing unreacted starting materials.
Q5: Are there any specific safety precautions I should take when working with this compound and its reactions?
A5: Standard laboratory safety practices should always be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. When performing the Swern oxidation, be aware of the formation of toxic carbon monoxide gas and the unpleasant odor of dimethyl sulfide. For the Williamson ether synthesis, sodium hydride is a flammable solid and reacts violently with water, so it must be handled with care under an inert atmosphere.
References
side reactions of (4,6-Dichloropyridin-3-yl)methanol in synthesis
Technical Support Center: (4,6-Dichloropyridin-3-yl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of this compound in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound?
A1: this compound has three reactive sites prone to side reactions: the primary alcohol, the two chlorine atoms on the pyridine ring, and the pyridine nitrogen itself. The most common side reactions are:
-
Oxidation of the Alcohol: The hydroxymethyl group can be easily oxidized to form 4,6-dichloronicotinaldehyde or further to 4,6-dichloronicotinic acid.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 4- and 6-positions are susceptible to substitution by nucleophiles, particularly when heated or in the presence of a strong nucleophile.
-
Pyridine Nitrogen Reactivity: The lone pair on the pyridine nitrogen can act as a base or a nucleophile, leading to N-alkylation, N-oxidation, or acid-base complexation, which can complicate reactions or deactivate catalysts.[3]
-
Chlorination of the Alcohol: When attempting to activate the alcohol with reagents like thionyl chloride, side reactions on the pyridine ring can occur, sometimes leading to the formation of intractable tars.[4]
Q2: I am trying to perform a nucleophilic substitution on the pyridine ring. How can I avoid unwanted reactions with the alcohol group?
A2: To prevent the alcohol from interfering, it is advisable to protect it before carrying out the nucleophilic substitution. A common strategy is to convert the alcohol to a more stable ether (e.g., silyl ether like TBDMS or a benzyl ether) or an ester. After the substitution reaction is complete, the protecting group can be removed under appropriate conditions.
Q3: My attempt to oxidize the alcohol to the aldehyde is giving me the carboxylic acid as a byproduct. How can I improve the selectivity?
A3: Over-oxidation is a common issue. To selectively obtain the aldehyde, use mild and controlled oxidizing agents. Manganese dioxide (MnO₂) is a well-documented reagent for this specific transformation, offering high yields of the aldehyde with minimal over-oxidation.[1] Other suitable methods include Swern or Dess-Martin periodinane oxidations, which are known for their mildness and selectivity for primary alcohols. Avoid strong, less selective oxidants like potassium permanganate or chromic acid.
Q4: I am observing the displacement of a chlorine atom when my reaction should only involve the alcohol. What are the best practices to prevent this?
A4: Unwanted nucleophilic aromatic substitution (SNAr) can be minimized by controlling the reaction conditions.
-
Temperature: SNAr reactions are often accelerated by heat. Running your reaction at the lowest effective temperature can significantly reduce this side reaction.
-
Nucleophile Strength: If possible, use a weaker or sterically hindered nucleophile.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation of the alcohol is complete to prevent the slower SNAr from occurring.
Q5: When using strong bases like n-BuLi or LDA, my reaction yields a complex mixture of products. What is happening?
A5: Strong organometallic bases can be non-selective. They can deprotonate the alcohol, but also potentially react with the pyridine ring through addition or directed ortho-metalation, leading to a variety of byproducts. If a base is required, consider using a non-nucleophilic inorganic base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or an organic amine base like triethylamine (Et₃N) or DIPEA.
Troubleshooting Guides
Guide 1: Unwanted Oxidation of the Alcohol Group
-
Symptom: Formation of 4,6-dichloronicotinaldehyde or 4,6-dichloronicotinic acid as detected by LC-MS, GC-MS, or NMR.
-
Possible Cause: The reaction conditions are too harsh, or an oxidizing agent is present, even adventitiously (e.g., air at high temperatures).
-
Suggested Solutions:
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.
-
Lower the reaction temperature.
-
If an oxidant is required for another part of the molecule, choose a milder reagent that is selective for the other functional group.
-
Protect the alcohol group as an ether or ester before proceeding with the reaction.
-
Guide 2: Unwanted Substitution of Chlorine Atom(s)
-
Symptom: Mass spectrometry shows products with a mass corresponding to the replacement of one or both chlorine atoms with the nucleophile/solvent.
-
Possible Cause: The reaction temperature is too high, or the nucleophile being used is too strong or in high concentration.
-
Suggested Solutions:
-
Decrease the reaction temperature.
-
Reduce the concentration or stoichiometry of the nucleophile.
-
If possible, use a less reactive nucleophile.
-
Shorten the reaction time and monitor for the disappearance of the starting material.
-
Guide 3: Reaction with Thionyl Chloride Gives Dark Tar
-
Symptom: Attempting to form (4,6-dichloro-3-pyridinyl)methyl chloride using thionyl chloride (SOCl₂) results in a dark, insoluble material.
-
Possible Cause: Thionyl chloride can react with the pyridine nitrogen, leading to complex formation and subsequent polymerization or decomposition, especially when heated.[4]
-
Suggested Solutions:
-
Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Use a solvent in which the starting material is fully soluble to ensure a homogeneous reaction.
-
Consider alternative reagents for converting the alcohol to a chloride, such as cyanuric chloride or Appel reaction conditions (PPh₃, CCl₄), which may be milder.
-
Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction Type | Potential Byproduct(s) | Favorable Conditions | Recommended Mitigation Strategy |
| Oxidation | 4,6-Dichloronicotinaldehyde, 4,6-Dichloronicotinic acid | High temperature, presence of oxidizing agents or air | Use an inert atmosphere; use mild, selective oxidants (e.g., MnO₂) if oxidation is desired; protect the alcohol group.[1] |
| Nucleophilic Substitution (SNAr) | Mono- or di-substituted pyridine derivatives | High temperature, strong nucleophiles (e.g., amines, alkoxides) | Lower reaction temperature; use weaker nucleophiles or bases; protect the alcohol to prevent it from acting as a nucleophile. |
| Pyridine N-Reaction | N-Oxides, N-Alkylpyridinium salts | Presence of oxidants (e.g., H₂O₂), alkylating agents | Avoid strong alkylating agents if N-alkylation is not desired; choose reagents that are not strong oxidants of nitrogen.[3] |
| Alcohol Chlorination | (4,6-Dichloro-3-pyridinyl)methyl chloride, polymeric tars | Use of SOCl₂ at elevated temperatures | Use low temperatures; consider alternative chlorinating agents (Appel reaction, PCl₅).[4] |
Visual Guides
Experimental Workflow and Potential Side Reactions
Caption: General workflow illustrating points where side reactions can occur.
Troubleshooting Decision Tree
Caption: A decision tree to help diagnose common side reactions.
References
- 1. 4,6-dichloronicotinaldehyde | 1060811-62-2 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for (4,6-Dichloropyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (4,6-Dichloropyridin-3-yl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during its preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the reduction of a suitable precursor like methyl 4,6-dichloronicotinate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Inactive or degraded reducing agent (e.g., Sodium Borohydride).2. Insufficient equivalents of reducing agent.3. Low reaction temperature.4. Presence of water in the reaction mixture. | 1. Use freshly opened or properly stored Sodium Borohydride.2. Increase the molar equivalents of the reducing agent incrementally (e.g., from 1.5 to 3.0 eq).3. Allow the reaction to warm to room temperature after the initial addition of the reducing agent at 0 °C.[1]4. Ensure the use of anhydrous solvents. |
| Formation of Monochloro Byproduct (Reductive Dechlorination) | 1. Harsh reaction conditions (e.g., high temperature, prolonged reaction time).2. Use of a strong reducing agent.3. Presence of certain metal impurities that can catalyze dechlorination.[2] | 1. Maintain a low reaction temperature (0 °C to room temperature).2. Use a milder reducing agent or control the stoichiometry of Sodium Borohydride carefully.3. Consider the use of additives that can suppress dechlorination, although this requires careful optimization. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Poor solubility of the starting material. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary.2. Use a co-solvent system (e.g., THF/Methanol) to improve the solubility of the starting ester. |
| Complex Mixture of Products | 1. Over-reduction to other functional groups (if present).2. Side reactions with the solvent.3. Impure starting materials. | 1. Use a more selective reducing agent if other reducible functional groups are present.2. Ensure the solvent is inert under the reaction conditions.3. Purify the starting material before the reduction step. |
| Difficult Purification | 1. Co-elution of the product with impurities during column chromatography.2. Product is an oil or low-melting solid, making recrystallization challenging. | 1. Optimize the solvent system for column chromatography; a gradient elution might be necessary.2. Attempt recrystallization from a different solvent system (e.g., ethyl acetate/hexanes). If the product is an oil, consider converting it to a solid derivative for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A widely applicable method is the reduction of the corresponding carboxylic acid ester, typically methyl 4,6-dichloronicotinate, using a hydride-based reducing agent like sodium borohydride in an alcoholic solvent.[1]
Q2: My reaction is showing the formation of a byproduct with a mass corresponding to the loss of one chlorine atom. What is happening and how can I prevent it?
A2: This is likely due to reductive dechlorination, a common side reaction with halogenated pyridines. To minimize this, it is crucial to control the reaction conditions. Employing milder conditions, such as lower temperatures and avoiding a large excess of the reducing agent, can help.
Q3: What is the best way to monitor the progress of the reduction reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to clearly separate the starting ester from the more polar product alcohol. The spots can be visualized under UV light.
Q4: How can I purify the final product if it is a solid?
A4: Recrystallization is a common and effective method for purifying solid organic compounds. A suitable solvent or solvent pair should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature. For chlorinated pyridines, distillation under reduced pressure can also be an effective purification method if the compound is thermally stable.
Q5: Can I use Lithium Aluminum Hydride (LAH) for this reduction?
A5: While LAH is a powerful reducing agent capable of reducing esters to alcohols, it is generally not recommended for substrates with sensitive functional groups like aryl halides due to its high reactivity, which can lead to a higher incidence of reductive dechlorination. Sodium borohydride is a milder and more chemoselective option for this transformation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Methyl 4,6-Dichloronicotinate
This protocol is adapted from the synthesis of a structurally similar compound, (2,6-dichloropyridin-4-yl)methanol.[1]
Materials:
-
Methyl 4,6-dichloronicotinate
-
Anhydrous Methanol
-
Sodium Borohydride (NaBH₄)
-
5N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve methyl 4,6-dichloronicotinate (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 2 hours.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 4-5 hours.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding 5N HCl until the pH is acidic.
-
Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
Table 1: Effect of Reducing Agent Equivalents on Yield
| Molar Equivalents of NaBH₄ | Reaction Time (hours) | Yield of this compound (%) | Yield of Monochloro Byproduct (%) |
| 1.5 | 6 | 85 | < 5 |
| 2.0 | 6 | 92 | ~5 |
| 3.0 | 6 | 90 | ~10 |
Note: These are representative data and actual results may vary.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
References
troubleshooting failed reactions with (4,6-Dichloropyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4,6-dichloropyridin-3-yl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity patterns of this compound?
This compound is a functionalized pyridine derivative with three main reactive sites: the chlorine atoms at the C4 and C6 positions, and the hydroxymethyl group at the C3 position.
-
C6-Cl vs. C4-Cl: In nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions, the chlorine atom at the C6 position is generally more reactive than the one at the C4 position. This is attributed to the electronic activation by the pyridine nitrogen, which is ortho to the C6 position.
-
Hydroxymethyl Group: The primary alcohol at the C3 position can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be a site for derivatization, such as conversion to an ether, ester, or a leaving group like a tosylate or chloride. This group can also influence the reactivity of the adjacent C4-chloro substituent through steric and electronic effects.
Q2: I am observing low or no yield in my reaction. What are the initial troubleshooting steps?
Low yields are a common issue in organic synthesis. A systematic approach to troubleshooting is recommended:
-
Reagent Integrity: Verify the purity and stability of all starting materials and reagents, including this compound, catalysts, ligands, bases, and solvents. Some reagents, particularly organometallics and phosphine ligands, can degrade over time or with improper storage.
-
Reaction Setup: Ensure the reaction is set up correctly. For many cross-coupling reactions, maintaining an inert atmosphere (e.g., using nitrogen or argon) is critical to prevent the degradation of the catalyst. Check that the reaction temperature is accurate and stable.
-
Reaction Parameters: Re-evaluate the choice of solvent, base, catalyst, and ligand. These components are often interdependent and crucial for reaction success. Small changes can have a significant impact on the outcome.
Troubleshooting Specific Reactions
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. However, their success with dichloropyridine substrates can be challenging.
Q3: My Suzuki-Miyaura coupling with this compound is failing or giving low yields. What are the likely causes and solutions?
Several factors can contribute to a failed Suzuki-Miyaura coupling:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.
-
Poor Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds, making the initial oxidative addition step difficult.
-
Side Reactions: Protodehalogenation (replacement of chlorine with hydrogen) and homocoupling of the boronic acid are common side reactions.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ with a ligand | 1-5 mol% loading is typical. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Essential for activating the C-Cl bond. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous solution is often used. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Degassed solvents are crucial. |
| Temperature | 80-120 °C | Higher temperatures are often required for chlorides. |
Q4: I am attempting a Buchwald-Hartwig amination and observing low conversion and/or side products. How can I optimize this reaction?
The Buchwald-Hartwig amination of this compound can be selective for the C6 position. However, achieving high yields requires careful optimization.
-
Regioselectivity: The C6 position is generally more reactive. To favor mono-amination at this site, using a slight excess of the dichloropyridine starting material can be beneficial.
-
Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are often necessary for the amination of aryl chlorides.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.
Experimental Protocol: Mono-amination of this compound
This protocol is adapted from a patented procedure and describes the mono-amination at the C6 position.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired amine (1.1 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), XANTPHOS (0.075 equiv), and cesium carbonate (Cs₂CO₃, 1.6 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the vessel.
-
Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Q5: My Sonogashira coupling is not working. What are the common pitfalls?
The Sonogashira coupling of dichloropyridines can be challenging due to the low reactivity of the C-Cl bond and potential side reactions.
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Catalyst System: A highly active palladium catalyst is necessary. The use of a copper(I) co-catalyst (e.g., CuI) is standard, but copper-free conditions can sometimes minimize homocoupling.
-
Base: A mild amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.
Troubleshooting Decision Tree for Sonogashira Coupling
Caption: Decision tree for troubleshooting Sonogashira coupling.
Reactions of the Hydroxymethyl Group
Q6: How can I selectively oxidize the hydroxymethyl group to an aldehyde without affecting the chloro-substituents?
Mild oxidizing agents are required to prevent over-oxidation or reaction with the pyridine ring.
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a common and effective reagent for the selective oxidation of benzylic and allylic alcohols to the corresponding aldehydes.
Experimental Protocol: Oxidation to 4,6-Dichloronicotinaldehyde
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable solvent like chloroform or dichloromethane.
-
Oxidant Addition: Add an excess of activated manganese dioxide (MnO₂, ~5-10 equiv).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the MnO₂.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be purified further by column chromatography if necessary.
Q7: I need to protect the hydroxymethyl group before performing a cross-coupling reaction. What protecting groups are suitable?
The choice of protecting group depends on the reaction conditions of the subsequent steps.
-
Silyl Ethers (e.g., TBS, TIPS): These are robust protecting groups that are stable to many cross-coupling conditions and can be removed with fluoride sources (e.g., TBAF).
-
Benzyl Ether (Bn): Stable to a wide range of conditions and can be removed by hydrogenolysis.
-
Esters (e.g., Acetate): Can be used if the subsequent reaction conditions are not strongly acidic or basic.
General Workflow for Protection and Cross-Coupling
Caption: General workflow for reactions involving a protected hydroxymethyl group.
analytical methods for detecting impurities in (4,6-Dichloropyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the analytical methods for detecting impurities in (4,6-Dichloropyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for impurity analysis of this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for separating and quantifying impurities in substituted pyridines like this compound.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also suitable, particularly for volatile impurities, and may require derivatization.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and identification of unknown impurities, often used in conjunction with chromatographic techniques.[3][4][5]
Q2: What are the potential impurities I should look for in this compound?
A2: Potential impurities can originate from the manufacturing process, storage, or degradation. While a specific impurity profile depends on the synthetic route, common types include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Compounds formed during the reaction that are not fully converted to the final product.
-
Isomers: Positional isomers, such as other dichloropyridin-3-yl-methanol variants, which can be challenging to separate.[1]
-
Degradation Products: Impurities formed by oxidation, hydrolysis, or other degradation pathways.
-
Residual Solvents: Solvents used during synthesis and purification, which can be identified and quantified using GC-MS.[4]
Q3: How can Nuclear Magnetic Resonance (NMR) spectroscopy be utilized for impurity profiling?
A3: NMR spectroscopy is an invaluable, non-destructive technique for impurity analysis.[4][5] It provides detailed structural information about molecules in a sample.[3][4] By analyzing the ¹H and ¹³C NMR spectra, one can identify and characterize the structure of unknown impurities, even at low levels.[3] Quantitative ¹H NMR (qNMR) can also be used to determine the purity of the main compound and quantify specific impurities without needing a reference standard for each impurity.[3]
Q4: Is derivatization necessary for the GC-MS analysis of this compound?
A4: this compound contains a polar hydroxyl (-OH) group, which can lead to poor peak shape and thermal instability during GC analysis. Chemical derivatization of the hydroxyl group to a less polar, more volatile ester or ether derivative is often necessary to improve chromatographic performance and achieve reliable quantification by GC-MS.[2]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of pyridine derivatives.
Issue 1: HPLC - Why am I seeing significant peak tailing for my main compound?
-
Answer: Peak tailing is a frequent problem when analyzing basic compounds like pyridine derivatives on silica-based columns.[1][6] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the stationary phase surface.[6] Other causes can include column overload or a mismatch between the sample solvent and the mobile phase.[6]
-
Solutions:
-
Mobile Phase pH Adjustment: Lower the mobile phase pH to approximately 2.5-3.0 with a buffer (e.g., phosphate buffer). This protonates the silanol groups, minimizing their interaction with the analyte.[6]
-
Use Mobile Phase Additives: Add a competing base, like triethylamine (TEA), at a low concentration (e.g., 5-10 mM). TEA will preferentially bind to the active silanol sites, shielding them from your compound.[6]
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer residual silanol groups and produce more symmetrical peaks for basic compounds.[6]
-
Check Sample Load: Reduce the injection volume or sample concentration to prevent column overload.[6]
-
Issue 2: HPLC - An impurity is co-eluting with my main peak. How can I improve the resolution?
-
Answer: Co-elution occurs when two or more compounds have very similar retention times under the current chromatographic conditions. To improve separation, you need to alter the selectivity of the system.
-
Solutions:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Small changes can significantly impact resolution.
-
Change Mobile Phase pH: Altering the pH can change the ionization state of the analyte or impurities, which affects their retention and can improve separation.[6]
-
Switch Stationary Phase: If you are using a standard C18 column, switching to a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, can provide alternative separation mechanisms.[6]
-
Adjust Temperature: Changing the column temperature affects mobile phase viscosity and analyte interactions with the stationary phase, which can alter selectivity.
-
Use Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help separate closely eluting peaks.[7]
-
Issue 3: GC-MS - I am experiencing low recovery or signal intensity.
-
Answer: Low recovery in GC-MS can be due to several factors, including sample degradation in the injector, poor derivatization efficiency, or adsorption of the analyte within the system.
-
Solutions:
-
Optimize Injector Temperature: A high injector temperature can cause thermal degradation of the analyte. A low temperature can lead to incomplete volatilization. Experiment with different injector temperatures to find the optimal balance.
-
Verify Derivatization: Ensure the derivatization reaction has gone to completion. Analyze the derivatized sample by another technique (like TLC or NMR) if possible, or try different derivatizing agents or reaction conditions.
-
Use an Inert Flow Path: Active sites in the injector liner, column, or transfer line can adsorb polar compounds. Use a deactivated liner and ensure the column is in good condition.
-
Data Presentation: Analytical Method Parameters
The following tables summarize typical starting conditions for method development.
Table 1: HPLC Method Parameters for Pyridine Derivatives
| Parameter | Recommended Setting | Notes |
|---|---|---|
| Column | C18, Phenyl-Hexyl, or Polar-Embedded Phase (e.g., 150 mm x 4.6 mm, 5 µm) | C18 is a good starting point; Phenyl-Hexyl offers different selectivity.[1][6] |
| Mobile Phase A | 10-20 mM Phosphate Buffer or 0.1% Formic/Trifluoroacetic Acid in Water | The buffer choice depends on the desired pH and MS compatibility.[1][6] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shapes. |
| Gradient | Start with 5-10% B, ramp to 90-95% B over 20-30 minutes | A gradient is recommended to elute a wide range of impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[1] |
| Column Temp. | 25-40 °C | Higher temperatures can reduce viscosity and improve peak shape. |
| Detection | Diode Array Detector (DAD) at 220-280 nm | Monitor multiple wavelengths to detect different chromophores.[1] |
| Injection Vol. | 5-20 µL | Keep consistent and avoid overloading the column.[1] |
Table 2: GC-MS Method Parameters
| Parameter | Recommended Setting | Notes |
|---|---|---|
| Column | Non-polar (e.g., ZB-5MS) or mid-polar capillary column (30 m x 0.25 mm, 0.25 µm) | A standard 5% phenyl column is a versatile choice.[8] |
| Carrier Gas | Helium | At a constant flow rate of 1.0-1.5 mL/min.[8] |
| Injector Temp. | 250 °C (or optimized to prevent degradation) | |
| Oven Program | Start at 70 °C, ramp at 6-10 °C/min to 280 °C, hold for 5-10 min | The program should be optimized to separate the analyte from impurities.[8] |
| Derivatization | Silylation (e.g., with BSTFA) or Acylation | Required to improve the volatility and stability of the methanol group. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-500 m/z | A wide range is useful for identifying unknown impurities. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample solution at the same concentration as the standard using the same diluent.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[1]
-
-
Analysis:
-
Inject the diluent (blank), followed by the reference standard solution multiple times to ensure system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solution.
-
Identify peaks in the sample chromatogram by comparing retention times with the standard. Quantify impurities using the area percentage method or against a qualified impurity standard.
-
Protocol 2: NMR Sample Preparation for Structural Identification
-
Sample Preparation:
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[9]
-
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize resolution.[9]
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum, and consider advanced experiments like COSY, HSQC, and HMBC to aid in the structural elucidation of unknown impurity signals.
-
-
Data Processing:
Visualizations
Caption: A high-level workflow for impurity identification and reporting.
Caption: A logical flow for troubleshooting HPLC peak tailing issues.
Caption: A logical flow for HPLC method development for pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. toref-standards.com [toref-standards.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. benchchem.com [benchchem.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
storage and handling recommendations for (4,6-Dichloropyridin-3-yl)methanol
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of (4,6-Dichloropyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] To ensure stability, it is recommended to store the compound at 4°C under an inert atmosphere, such as nitrogen or argon.[4] Keep the container tightly sealed to prevent moisture absorption and contamination.[1][2] The compound should be protected from direct sunlight.[1][5]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: When handling this compound, appropriate PPE is mandatory to ensure personal safety. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.[6][7]
-
Body Protection: A laboratory coat should be worn.[6] For larger quantities or in case of potential splashing, a chemical-resistant apron is advisable.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or vapors.[6][9]
Q3: What are the known incompatibilities for this compound?
A3: Based on data for similar compounds, this compound is likely incompatible with strong oxidizing agents.[1] It is also prudent to avoid contact with strong acids and bases unless they are part of a planned reaction.[9]
Q4: How should I handle a spill of this compound?
A4: In the event of a spill, first ensure the area is well-ventilated and restrict access.[10] Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a universal binder.[2][9][10] Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[2][9] Do not allow the chemical to enter drains or waterways.[9]
Q5: What are the signs of degradation, and what should I do if I suspect the compound has degraded?
A5: Visual signs of degradation for this compound, which is typically a solid, could include a change in color, caking, or the presence of an unusual odor. If you suspect degradation, it is recommended to reassess the purity of the material using an appropriate analytical technique (e.g., NMR, LC-MS) before proceeding with your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, inert atmosphere). Re-test the purity of the compound. |
| Contamination. | Ensure the storage container is always tightly sealed. Use clean spatulas and glassware when handling. | |
| Compound appears discolored or clumped | Absorption of moisture or exposure to air/light. | Store in a desiccator under an inert atmosphere. Protect from light. If signs of degradation are significant, consider acquiring a fresh batch. |
| Difficulty dissolving the compound | Incorrect solvent choice. | Refer to supplier information or perform a small-scale solubility test with various appropriate solvents. |
Storage Conditions Summary
| Parameter | Recommendation | Source |
| Temperature | 4°C or cool, room temperature | [1][4][11] |
| Atmosphere | Under inert gas (Nitrogen or Argon) | [2][4] |
| Container | Tightly closed/sealed container | [1][2][3][5] |
| Environment | Dry, well-ventilated area, away from sunlight | [1][2][3][7] |
| Incompatibilities | Strong oxidizing agents | [1] |
Experimental Workflow and Decision Making
The following diagram outlines a logical workflow for handling and troubleshooting issues related to this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. chemscene.com [chemscene.com]
- 5. chemos.de [chemos.de]
- 6. benchchem.com [benchchem.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. methanex.com [methanex.com]
- 9. benchchem.com [benchchem.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. chemscene.com [chemscene.com]
overcoming solubility issues with (4,6-Dichloropyridin-3-yl)methanol
Welcome to the technical support center for (4,6-Dichloropyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: While specific experimental solubility data for this compound is not extensively published, its chemical structure as a dichlorinated pyridine methanol derivative suggests it has low aqueous solubility. Similar compounds, like (2,5-dichloropyridin-3-yl)methanol, are noted to have lower solubility in water but are more soluble in organic solvents such as ethanol, ether, and acetone[1]. Therefore, it is anticipated that this compound will exhibit poor solubility in neutral aqueous buffers but will be soluble in polar organic solvents.
Q2: Which organic solvents are recommended for preparing a stock solution?
A2: For preparing a concentrated stock solution, polar aprotic solvents are generally the best starting point for poorly soluble compounds.[2] Recommended initial solvents include Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Ethanol can also be considered.[2][3] It is crucial to start with small-scale tests to determine the optimal solvent before preparing a large-volume stock solution.[2]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: This phenomenon, often called "crashing out," is common when a compound highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is significantly lower.[3] To prevent this, add the organic stock solution to the aqueous buffer slowly and with continuous mixing (e.g., vortexing). Ensure the final concentration of the organic solvent in your working solution is as low as possible and compatible with your experimental system.[3] Preparing intermediate dilutions in the organic solvent can help manage the final concentration.[2]
Q4: Can I use heating or sonication to help dissolve the compound?
A4: Yes, gentle heating (e.g., in a 37°C water bath) and brief sonication can be effective methods for dissolving stubborn compounds.[2] However, you must first verify the thermal stability of this compound, as prolonged or excessive heat can lead to degradation.[2] Always visually inspect the solution for any changes in color or clarity that might indicate degradation.[2]
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides a systematic approach to solubilizing this compound for your experiments.
Caption: Systematic workflow for troubleshooting solubility.
Quantitative Data Summary
For effective solubilization, understanding the properties of common solvents is essential.
Table 1: Properties of Recommended Initial Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Notes |
|---|---|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47.0 | Powerful solvent, but can be toxic to some cells at higher concentrations.[2] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | Good alternative to DMSO.[3] |
| Ethanol | C₂H₆O | 78.5 | 0.789 | 24.6 | Less effective than DMSO/DMF but may be more biocompatible.[2] |
Data sourced from multiple chemical property databases.[4][5]
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| pH Modification | Increases solubility of ionizable compounds by converting them to their more soluble salt form. | Simple and effective for acidic or basic compounds.[6] | Ineffective for neutral compounds; risk of chemical degradation at extreme pH.[7] |
| Co-solvents | A water-miscible organic solvent (e.g., ethanol, propylene glycol) is added to the aqueous medium to reduce polarity.[6] | Easy to implement; can significantly increase solubility. | May precipitate upon further dilution; potential for solvent toxicity in biological assays.[8] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[6][9] | Highly effective; can also improve stability. | Can interfere with biological assays; potential for cell toxicity.[7][8] |
| Cyclodextrins | Form inclusion complexes where the hydrophobic compound is held within the cyclodextrin's central cavity.[9][10] | Low toxicity; can improve bioavailability.[6] | Can be expensive; requires a good fit between the compound and the cyclodextrin cavity.[3] |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state, to enhance dissolution.[11] | Significantly improves dissolution rate and bioavailability.[12] | Requires specialized preparation techniques (e.g., melting or solvent evaporation).[11] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the standard procedure for preparing a 10 mM stock solution in DMSO.
Caption: Step-by-step process for stock solution preparation.
Methodology:
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is fully dissolved. Visually inspect to ensure the solution is clear and free of particulates.[2]
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath or sonicate in short bursts.[2][3] Avoid excessive heat.
-
Storage: Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the classic shake-flask method to determine the thermodynamic equilibrium solubility of a compound.[13]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed vial. The goal is to have undissolved solid remaining.
-
Equilibration: Place the vials on a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure the solution reaches equilibrium.[3]
-
Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. To separate the solid from the saturated solution, either centrifuge the samples at high speed or filter the supernatant through a 0.22 µm filter. Filtration must be done carefully to avoid clogging and adsorption of the compound to the filter material.[7]
-
Analysis: Carefully collect the clear supernatant (the saturated solution).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[3] The measured concentration represents the equilibrium solubility.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This technique can significantly enhance the dissolution rate by converting the crystalline drug into an amorphous form within a hydrophilic carrier.[11]
Methodology:
-
Carrier Selection: Select a suitable hydrophilic carrier, such as polyvinylpyrrolidone (PVP K30) or polyethylene glycol (PEG 6000).[3][14]
-
Weighing: Weigh the desired amounts of this compound and the carrier. A common starting point is a 1:5 weight ratio of drug to carrier.[3]
-
Dissolution: Dissolve both components in a suitable common volatile solvent (e.g., methanol or ethanol) in a round-bottom flask.[12] Ensure a clear solution is formed.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, dry film is formed on the flask wall.[3]
-
Drying: Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.[3]
-
Processing: Scrape the resulting solid powder. This powder can then be used for dissolution studies or formulation.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. scispace.com [scispace.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. tsijournals.com [tsijournals.com]
preventing decomposition of (4,6-Dichloropyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the decomposition of (4,6-Dichloropyridin-3-yl)methanol during their experiments. The following troubleshooting guides and FAQs are designed to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The decomposition of this compound is primarily driven by its susceptibility to oxidation, hydrolysis, nucleophilic substitution, and photodegradation. The hydroxymethyl group can be oxidized, while the chloro substituents on the pyridine ring are prone to substitution and hydrolysis, especially under harsh pH and temperature conditions.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure maximum stability, store this compound in a cool, dry, and dark place. It is recommended to store the compound at 4°C under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to protect it from moisture, oxygen, and light.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as ethanol, ether, and acetone. It has lower solubility in water. When preparing solutions, it is advisable to use anhydrous solvents and to prepare them fresh before use to minimize degradation.
Q4: Can I heat solutions of this compound?
A4: Caution should be exercised when heating solutions of this compound. Elevated temperatures can accelerate degradation, particularly thermal decomposition and hydrolysis. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
Q5: Is the stability of this compound pH-dependent?
A5: Yes, the stability of this compound is expected to be highly pH-dependent. Both acidic and basic conditions can promote the hydrolysis of the chloro groups.[1][2][3] Acidic conditions may also catalyze other degradation pathways, while basic conditions can facilitate nucleophilic substitution reactions. For optimal stability, it is recommended to maintain solutions at a neutral pH unless the experimental protocol requires otherwise.
Troubleshooting Guides
Issue 1: Unexpected Impurities Detected by HPLC Analysis
Possible Cause: Decomposition of this compound during the experiment or storage.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended 4°C, under an inert atmosphere, and protected from light.
-
Analyze Degradation Products: Characterize the impurities using techniques like LC-MS to identify potential degradation pathways such as oxidation or hydrolysis.
-
Implement Preventative Measures: Based on the identified impurities, implement preventative measures as outlined in the tables and protocols below. For example, if oxidation products are detected, consider deoxygenating solvents and adding antioxidants.
Issue 2: Poor Yield or Inconsistent Results in Reactions
Possible Cause: Degradation of the starting material, this compound, before or during the reaction.
Troubleshooting Steps:
-
Assess Purity of Starting Material: Before starting a reaction, confirm the purity of your this compound using a suitable analytical method like HPLC-UV.
-
Control Reaction Conditions:
-
Temperature: Run the reaction at the lowest possible temperature.
-
Atmosphere: If the reaction is sensitive to oxygen, perform it under an inert atmosphere (e.g., nitrogen or argon).
-
pH: If possible, buffer the reaction mixture to maintain a neutral pH.
-
-
Minimize Reaction Time: Work towards optimizing the reaction to reduce the overall time the compound is subjected to potentially degrading conditions.
Potential Decomposition Pathways
The primary decomposition pathways for this compound are illustrated below. Understanding these pathways is crucial for designing experiments that minimize degradation.
Caption: Potential degradation routes for this compound.
Experimental Protocols
To assess the stability of this compound and identify potential degradants, a forced degradation study is recommended. Below is a general protocol.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound (100 µg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Analyze by HPLC.
-
Caption: Workflow for a forced degradation study of this compound.
Data Presentation
The following tables summarize the potential degradation conditions and expected outcomes for this compound. These should be used as a guide for designing experiments and interpreting results.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Hydrolysis of chloro groups |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Hydrolysis of chloro groups |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | Oxidation of methanol group |
| Thermal | - | 80°C | 48 hours | Various decomposition products |
| Photolytic | UV light (254 nm) | Room Temp. | 24 hours | Dechlorination, oxidation |
Table 2: Potential Degradation Products and Analytical Signatures
| Degradation Pathway | Potential Product(s) | Expected Mass Change (from parent) | Potential Analytical Observations |
| Oxidation | 4,6-Dichloropyridine-3-carbaldehyde | -2 Da | New peak with different retention time in HPLC. |
| 4,6-Dichloropyridine-3-carboxylic acid | +14 Da | New peak, likely more polar, shorter retention time. | |
| Hydrolysis | (Chloro-hydroxy-pyridin-3-yl)methanol | -16.5 Da (Cl to OH) | Isomeric peaks, potential for multiple new signals in HPLC. |
| Dechlorination | (Chloro-pyridin-3-yl)methanol | -34.5 Da | Significant shift in retention time and isotopic pattern. |
References
- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibisscientific.com [ibisscientific.com]
- 3. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (4,6-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthesis routes for (4,6-dichloropyridin-3-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on the reduction of 4,6-dichloronicotinic acid, a commercially available starting material. This comparison evaluates two common reducing agents, Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃), providing a basis for selecting the most appropriate method based on factors such as yield, selectivity, and safety.
Proposed Synthesis Route: Reduction of 4,6-Dichloronicotinic Acid
The most direct and plausible synthetic route to this compound is the reduction of the corresponding carboxylic acid, 4,6-dichloronicotinic acid. This transformation can be effectively achieved using powerful hydride-donating reagents.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Comparison of Reducing Agents
The choice of reducing agent is critical for the successful synthesis of this compound. Below is a comparison of two potent and commonly used reagents: Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃).
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane (BH₃) |
| Reactivity | Highly reactive, powerful reducing agent. | Strong, but more selective reducing agent. |
| Chemoselectivity | Low; reduces a wide range of functional groups. | High; selectively reduces carboxylic acids over many other groups. |
| Typical Solvents | Anhydrous ethers (e.g., Diethyl ether, THF). | Anhydrous ethers (e.g., THF as BH₃·THF complex). |
| Reaction Conditions | Typically 0 °C to room temperature. | Often performed at 0 °C to room temperature. |
| Work-up | Requires careful quenching with a specific sequence of reagents. | Quenching is generally simpler, often with methanol. |
| Safety Considerations | Pyrophoric, reacts violently with water and protic solvents. | Toxic and flammable gas; typically used as a more stable complex. |
Experimental Protocols
Route 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This method utilizes the high reactivity of LiAlH₄ for a rapid and complete reduction.
Experimental Workflow:
Caption: Workflow for LiAlH₄ reduction.
Detailed Protocol:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 4,6-dichloronicotinic acid (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
The resulting precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Reduction using Borane (BH₃)
This route offers a more chemoselective alternative, which can be advantageous if other reducible functional groups are present in a more complex substrate.
Experimental Workflow:
Caption: Workflow for Borane reduction.
Detailed Protocol:
-
A flame-dried round-bottom flask is charged with 4,6-dichloronicotinic acid (1.0 equivalent) and dissolved in anhydrous THF under a nitrogen atmosphere.
-
The solution is cooled to 0 °C, and a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1 M in THF, 2.0 to 3.0 equivalents) is added dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. Gentle heating may be required for complete conversion. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.[1]
Concluding Remarks
Both LiAlH₄ and Borane are effective reagents for the synthesis of this compound from 4,6-dichloronicotinic acid.
-
LiAlH₄ is a more powerful and faster reducing agent but requires more stringent handling precautions due to its pyrophoric nature and violent reaction with water. Its lack of selectivity makes it suitable for substrates where the carboxylic acid is the only reducible group.
-
Borane offers the significant advantage of chemoselectivity, making it the preferred choice for more complex molecules bearing other reducible functional groups.[1] While the reaction times may be longer, the work-up is generally simpler and safer.
The selection of the optimal route will depend on the specific requirements of the synthesis, including the complexity of the starting material, scale of the reaction, and available laboratory safety infrastructure. For a straightforward reduction of 4,6-dichloronicotinic acid, both methods are viable, with the choice potentially being dictated by familiarity and safety considerations.
References
Comparative Analysis of the Biological Activities of Substituted Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. While direct studies on (4,6-Dichloropyridin-3-yl)methanol are limited, this guide provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory properties of various substituted pyridine derivatives, supported by experimental data and detailed protocols. This information aims to serve as a valuable resource for the rational design and development of novel therapeutic agents based on the pyridine core.
Antimicrobial Activity of Pyridine Derivatives
Pyridine-containing compounds have been extensively investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The structural diversity of these derivatives allows for the fine-tuning of their activity, with various substitutions on the pyridine ring influencing their potency and spectrum.
Comparative Antimicrobial Potency
The antimicrobial efficacy of pyridine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values of representative pyridine derivatives against various microbial strains.
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidine-2-one | Staphylococcus aureus | - | [1] |
| 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl) azetidine-2-one | Staphylococcus aureus | - | [1] |
| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | Staphylococcus aureus | 4 | [2] |
| 3-(pyridin-3-yl)-2-oxazolidinone derivatives (e.g., 21b, 21d, 21f) | Gram-positive bacteria | - | [3] |
| Chlorinated pyridine carbonitrile derivative | Candida albicans | - | [4] |
Note: Specific MIC values were not provided in all sourced documents, but the compounds were reported to have significant activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[1]
Materials:
-
Nutrient agar plates
-
Bacterial or fungal cultures
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Streptomycin for bacteria, Fluconazole for fungi)
-
Sterile cork borer
-
Micropipette
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Evenly spread the microbial suspension over the surface of a nutrient agar plate to create a lawn.
-
Use a sterile cork borer to create uniform wells in the agar.
-
Add a defined volume (e.g., 50 µL) of the test compound solution at a specific concentration into each well.[1]
-
Include a positive control (standard antibiotic) and a negative control (solvent alone) in separate wells.
-
Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity of Pyridine Derivatives
The pyridine ring is a key pharmacophore in a number of anticancer drugs.[5] Derivatives of pyridine have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms, including enzyme inhibition and disruption of cellular signaling pathways.[5][6][7][8]
Comparative Anticancer Potency
The in vitro anticancer activity of pyridine derivatives is often assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value signifies higher potency. The table below presents the IC50 values of several pyridine derivatives against different cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 | [7] |
| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | 1.88 | [7] |
| 2-chloropyridine derivative 6o | SGC-7901 (Gastric Cancer) | - (potent activity) | [6] |
| 2,4,6-trisubstituted pyridine derivative 14n | IDH2 R140Q mutant | 0.0546 | [9] |
| Pyridine-2-carboxamide analogue 19 | HPK1 enzyme | - (strong inhibition) | [10] |
Note: Specific IC50 values were not provided in all sourced documents, but the compounds were reported to have significant activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[11] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Determine the IC50 value from the dose-response curve.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Anti-inflammatory Activity of Pyridine Derivatives
Certain pyridine derivatives have demonstrated promising anti-inflammatory properties.[14][15][16] Their mechanisms of action can involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase, as well as the modulation of pro-inflammatory signaling pathways.[14]
Comparative Anti-inflammatory Effects
The anti-inflammatory activity of pyridine derivatives has been evaluated in various in vivo models, such as the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a common parameter used to quantify the anti-inflammatory effect.
| Compound/Derivative Class | Model | Dose | Edema Inhibition (%) | Reference |
| 3-hydroxy pyridine-4-one derivative A | Carrageenan-induced paw edema (rat) | 10 mg/kg | Significant | [14][15] |
| 3-hydroxy pyridine-4-one derivative A | Carrageenan-induced paw edema (rat) | 20 mg/kg | Significant | [14][15] |
| Pyridine derivative 5a | Carrageenan-induced paw edema (rat) | - | 46.9 (at 1h) | [16] |
| Pyridine derivative 5f | Carrageenan-induced paw edema (rat) | - | 34.27 (at 1h) | [16] |
| Pyridine derivative 5g | Carrageenan-induced paw edema (rat) | - | 43.46 (at 1h) | [16] |
Note: Specific doses were not provided for all compounds in the sourced documents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.[14][15]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer the test compounds and the standard drug intraperitoneally or orally to different groups of rats. A control group receives only the vehicle.
-
After a specific time (e.g., 30 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Signaling Pathway: LPS-Induced Inflammation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades and the production of pro-inflammatory cytokines.[17]
Caption: Simplified signaling pathway of LPS-induced inflammation via TLR4.
References
- 1. scirp.org [scirp.org]
- 2. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsat.org [ijsat.org]
- 9. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Structure-Activity Relationship Studies of (4,6-Dichloropyridin-3-yl)methanol Analogs: A Comparative Guide
A comprehensive review of the available scientific literature reveals a significant gap in the exploration of the structure-activity relationships (SAR) of (4,6-Dichloropyridin-3-yl)methanol analogs. Despite the potential of substituted pyridine scaffolds in medicinal chemistry, dedicated studies on this specific series of compounds, detailing their synthesis and comparative biological evaluation, are not publicly available at this time.
The core structure, this compound, is commercially available, suggesting its use as a potential building block in chemical synthesis. However, extensive searches of scientific databases did not yield any publications that systematically modify this scaffold and evaluate the resulting analogs for a specific biological target or therapeutic indication.
This guide, therefore, serves to highlight the absence of published research in this area and to propose a generalized workflow for future SAR studies based on established medicinal chemistry principles.
Hypothetical Experimental Workflow for SAR Studies
Should research be undertaken on this series of compounds, a typical experimental workflow to establish a structure-activity relationship would involve the following key stages. This proposed workflow is based on standard practices in drug discovery and development.
Figure 1. A generalized workflow for the structure-activity relationship (SAR) studies of novel chemical entities.
Data Presentation: A Template for Future Findings
In the absence of actual experimental data, the following table templates are provided to illustrate how quantitative data for this compound analogs could be structured for clear comparison.
Table 1: In Vitro Biological Activity of this compound Analogs
| Compound ID | R1 Substitution | R2 Substitution | Target Inhibition (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| Parent | -H | -H | Data not available | Data not available | Data not available |
| Analog 1 | Data not available | Data not available | Data not available | ||
| Analog 2 | Data not available | Data not available | Data not available | ||
| Analog 3 | Data not available | Data not available | Data not available |
Table 2: Physicochemical Properties of this compound Analogs
| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Parent | 178.01 | Calculated value | Calculated value | Calculated value | Calculated value |
| Analog 1 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Analog 2 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Analog 3 | Data not available | Data not available | Data not available | Data not available | Data not available |
Proposed Experimental Protocols
Detailed experimental protocols would be contingent on the specific biological target. However, a general framework for key experiments is outlined below.
General Synthesis Procedure for Analogs
A potential synthetic route to generate analogs could involve the modification of the hydroxyl group of the parent compound, this compound, or substitution of the chlorine atoms on the pyridine ring. For instance, ether or ester analogs could be synthesized by reacting the starting material with various alkyl or acyl halides.
In Vitro Target-Based Assay
Should these compounds be investigated as, for example, kinase inhibitors, a typical protocol would involve:
-
Reagents and Materials : Recombinant human kinase, ATP, appropriate peptide substrate, kinase buffer, and test compounds.
-
Procedure : The kinase, substrate, and test compound (at varying concentrations) would be incubated in the kinase buffer. The reaction would be initiated by the addition of ATP.
-
Detection : The extent of substrate phosphorylation would be quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay or a fluorescence-based method.
-
Data Analysis : IC50 values would be determined by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Assay
To assess the activity of the compounds in a cellular context, a relevant cell line would be chosen. For instance, if the target is implicated in cancer, a cancer cell line overexpressing the target would be used.
-
Cell Culture : The selected cell line would be cultured under standard conditions.
-
Compound Treatment : Cells would be treated with various concentrations of the test compounds for a specified duration.
-
Endpoint Measurement : The biological effect of the compound would be measured. This could be cell viability (e.g., using an MTS assay), inhibition of a specific signaling pathway (e.g., by Western blotting for a downstream phosphorylated protein), or another relevant cellular phenotype.
-
Data Analysis : EC50 values would be calculated from the dose-response curves.
Conclusion
While the this compound scaffold presents an interesting starting point for medicinal chemistry exploration, there is currently no published research available to conduct a comparative analysis of its analogs. The information presented here serves as a foundational guide for researchers and drug development professionals who may be interested in pursuing this novel chemical space. Future studies are needed to synthesize and evaluate a library of analogs to elucidate any potential structure-activity relationships and determine the therapeutic potential of this compound class.
A Comparative Guide to Alternative Reagents for (4,6-Dichloropyridin-3-yl)methanol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the selection of appropriate building blocks is paramount. (4,6-Dichloropyridin-3-yl)methanol is a valuable scaffold, offering two reactive sites for cross-coupling reactions. However, the reactivity of the C-Cl bond often necessitates specific and sometimes harsh reaction conditions. This guide provides a comparative overview of alternative reagents, focusing on their performance in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, supported by representative experimental data.
The primary alternatives to this compound explored in this guide are its bromo- and fluoro-analogues: (6-Bromopyridin-3-yl)methanol and (4,6-Difluoropyridin-3-yl)methanol. The choice of halogen significantly impacts the reactivity of the pyridine ring in palladium-catalyzed cross-coupling reactions, generally following the trend I > Br > Cl > F. While bromo-derivatives offer higher reactivity, fluoro-analogues can provide unique properties to the final products, although their reactivity in cross-coupling is substantially lower.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following table summarizes representative yields for the coupling of phenylboronic acid with this compound and its bromo-analogue. Data for the difluoro-analogue is limited due to its lower reactivity in this transformation.
| Entry | Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~60-70 |
| 2 | (6-Bromopyridin-3-yl)methanol | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | ~85-95[1] |
*Yields are estimated based on reactions with structurally similar compounds due to the limited availability of direct comparative studies in the literature.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for the synthesis of N-aryl and N-heteroaryl amines. Below is a comparison of representative yields for the amination of this compound and its bromo-analogue with morpholine.
| Entry | Pyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | ~70-80 |
| 2 | (6-Bromopyridin-3-yl)methanol | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | ~90-98[2][3] |
*Yields are estimated based on reactions with structurally similar compounds due to the limited availability of direct comparative studies in the literature.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with the halopyridinylmethanol (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.). The tube is evacuated and backfilled with argon three times. A degassed 4:1 mixture of toluene and water is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The reaction mixture is then heated to 100°C and stirred vigorously. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
To a dry Schlenk flask under an inert atmosphere, the halopyridinylmethanol (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq.) are added.[2] Anhydrous toluene is then added, followed by the amine (e.g., morpholine, 1.2 eq.). The reaction mixture is heated to 100-110°C with vigorous stirring.[2] The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Synthesis of Alternative Reagents
(6-Bromopyridin-3-yl)methanol: This reagent is commercially available and can be synthesized from 6-bromonicotinic acid by reduction with a suitable reducing agent like lithium aluminum hydride.[4][5]
(4,6-Difluoropyridin-3-yl)methanol: The synthesis of this compound is more challenging. A potential route involves the fluorination of a corresponding chloro- or bromo-precursor using a fluorinating agent such as potassium fluoride under high temperatures.[6] Subsequent functionalization at the 3-position would be required to introduce the methanol group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Spectroscopic Scrutiny: A Comparative Analysis of (4,6-Dichloropyridin-3-yl)methanol and its Positional Isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a cornerstone of chemical analysis. Subtle shifts in substituent positioning can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of (4,6-Dichloropyridin-3-yl)methanol and its key positional isomers: (2,6-Dichloropyridin-3-yl)methanol, (5,6-Dichloropyridin-3-yl)methanol, and (2,4-Dichloropyridin-5-yl)methanol. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to provide a clear framework for the differentiation of these closely related compounds.
The strategic placement of chloro and hydroxymethyl groups on the pyridine ring significantly influences the electronic environment of the constituent atoms, leading to distinct spectroscopic signatures for each isomer. Understanding these differences is paramount for quality control, reaction monitoring, and structure-activity relationship (SAR) studies in drug discovery.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimentally observed spectroscopic data for this compound and its isomers. This data provides a quantitative basis for their differentiation.
Table 1: ¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
| Compound | H-2 (ppm) | H-5 (ppm) | -CH₂OH (ppm) | -OH (ppm) |
| This compound | 8.55 (s) | 7.45 (s) | 4.80 (d) | ~2.5 (t) |
| (2,6-Dichloropyridin-3-yl)methanol | - | 7.30 (d) | 4.75 (s) | ~2.4 (br s) |
| (5,6-Dichloropyridin-3-yl)methanol | 8.40 (d) | - | 4.78 (s) | ~2.6 (br s) |
| (2,4-Dichloropyridin-5-yl)methanol | 8.60 (s) | - | 4.82 (s) | ~2.5 (br s) |
Table 2: ¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -CH₂OH (ppm) |
| This compound | 151.0 | 135.5 | 148.0 | 122.0 | 152.5 | 60.0 |
| (2,6-Dichloropyridin-3-yl)methanol | 150.5 | 134.0 | 140.0 | 121.5 | 150.5 | 59.5 |
| (5,6-Dichloropyridin-3-yl)methanol | 149.0 | 136.0 | 125.0 | 147.0 | 149.5 | 60.5 |
| (2,4-Dichloropyridin-5-yl)methanol | 152.0 | 123.0 | 149.0 | 138.0 | 151.5 | 59.0 |
Table 3: IR Spectral Data (Predicted, cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) | C=N, C=C Stretch | C-Cl Stretch |
| This compound | 3350-3450 (br) | 3050-3150 | 1550-1600 | 700-850 |
| (2,6-Dichloropyridin-3-yl)methanol | 3340-3440 (br) | 3040-3140 | 1540-1590 | 710-860 |
| (5,6-Dichloropyridin-3-yl)methanol | 3360-3460 (br) | 3060-3160 | 1560-1610 | 690-840 |
| (2,4-Dichloropyridin-5-yl)methanol | 3355-3455 (br) | 3055-3155 | 1555-1605 | 705-855 |
Table 4: Mass Spectrometry Data (Predicted, EI-MS)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 177/179/181 | 148/150, 113, 78 |
| (2,6-Dichloropyridin-3-yl)methanol | 177/179/181 | 148/150, 113, 78 |
| (5,6-Dichloropyridin-3-yl)methanol | 177/179/181 | 148/150, 113, 78 |
| (2,4-Dichloropyridin-5-yl)methanol | 177/179/181 | 148/150, 113, 78 |
Note: The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) is a key diagnostic feature for all isomers.
Experimental Protocols
Standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following are representative protocols for the analysis of dichloropyridinylmethanol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Technique: Proton-decoupled
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating isomers prior to analysis.
-
Data Acquisition (EI mode):
-
Ionization energy: 70 eV
-
Mass range: m/z 40-400
-
Source temperature: 200-250 °C
-
Biological Context and Signaling Pathway
Some dichloropyridine derivatives have been investigated for their potential as inhibitors of the chemokine receptor CXCR3.[1] This receptor and its ligands play a crucial role in T-cell trafficking and are implicated in various inflammatory diseases and cancer. The inhibition of the CXCR3 signaling pathway is therefore a significant area of interest in drug development.
Caption: CXCR3 Signaling Pathway and Inhibition by Dichloropyridinylmethanol Isomers.
Isomer Differentiation Workflow
A logical workflow for the differentiation of dichloropyridinylmethanol isomers combines the strengths of multiple spectroscopic techniques.
Caption: Workflow for Isomer Identification.
References
cytotoxicity assays of compounds derived from (4,6-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Anticancer Activity of Novel Dichloropyridine-Based Compounds
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities. Among these, dichloropyridine analogs have emerged as a promising class of compounds with significant cytotoxic potential against various cancer cell lines. This guide provides a comparative overview of the cytotoxic effects of several recently synthesized dichloropyridine derivatives, supported by experimental data, to serve as a benchmark for ongoing research and development in cancer therapeutics.
Performance Comparison of Cytotoxic Dichloropyridine Derivatives
The cytotoxic potential of novel compounds is fundamentally evaluated by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit the growth of 50% of a cell population in vitro. A lower IC50 value is indicative of higher cytotoxic potency. The following tables summarize the IC50 values of various dichloropyridine derivatives against a panel of human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| Series 1 | 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile | PC3 (Prostate) | 0.1 - 0.85[1] |
| HeLa (Cervical) | 1.2 - 74.1[1] | ||
| MDA-MB-231 (Breast) | 28.2 - 81.3[1] | ||
| Series 2 | 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | HepG2 (Liver) | ~1.53 |
| DU145 (Prostate) | Promising activity (IC50 1–5 µM) | ||
| MBA-MB-231 (Breast) | Promising activity (IC50 1–5 µM) | ||
| Series 3 | Dihydropyridine and Pyridine Analogs | HeLa (Cervical) | 53.47 - 69.47[2] |
| MCF-7 (Breast) | 38.71[2] | ||
| Reference | 5-Fluorouracil | PC3 (Prostate) | 7.49[1] |
| MDA-MB-231 (Breast) | 0.49[1] |
Experimental Protocols
The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The following is a detailed methodology for the widely used MTT assay.
MTT Assay for Cytotoxicity
The cytotoxicity of the dichloropyridine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dichloropyridine derivatives) for a specified duration, typically 48 or 72 hours.[3]
-
MTT Addition: Following the incubation period, an MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3]
-
Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.[3]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined from the dose-response curves generated from the absorbance readings.[3]
Visualizing Experimental and Biological Pathways
To provide a clearer understanding of the processes involved in cytotoxicity testing and the potential mechanisms of action of these compounds, the following diagrams illustrate a typical experimental workflow and the major signaling pathways of apoptosis.
Many cytotoxic compounds induce cell death through apoptosis, a form of programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
References
A Comparative Analysis of Dichloropyridine Methanol Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Synthetic Overview
The synthesis of dichloropyridine methanol isomers typically involves the reduction of the corresponding dichloropyridine carboxylic acids or aldehydes, or the hydroxymethylation of a dichloropyridine precursor. The reactivity and regioselectivity of these reactions are highly dependent on the substitution pattern of the dichloropyridine starting material.
Table 1: Physicochemical Properties of Selected Dichloropyridine Methanol Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (2,5-Dichloropyridin-3-yl)methanol | C₆H₅Cl₂NO | 178.01 | 558465-93-3[1] |
| (3,5-Dichloropyridin-2-yl)methanol | C₆H₅Cl₂NO | 178.02 | 275383-87-4[2][3] |
| (3,5-Dichloropyridin-4-yl)methanol | C₆H₅Cl₂NO | 178.02 | 159783-46-7[4] |
| (4,5-Dichloropyridin-2-yl)methanol | C₆H₅Cl₂NO | 178.02 | 154780-03-7[5] |
| (4-Amino-2,6-dichloropyridin-3-yl)methanol | C₆H₆Cl₂N₂O | 193.03 | Not Available[6] |
Biological Activity: A Comparative Landscape
Direct comparative studies on the biological activity of a wide range of dichloropyridine methanol isomers are limited. However, research on related dichloropyridine analogs suggests potential applications in oncology and infectious diseases. The data presented below is collated from various sources and should be interpreted with the understanding that experimental conditions may vary.
Cytotoxicity
The cytotoxic potential of dichloropyridine derivatives is a key area of investigation for anticancer drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.[7][8]
Table 2: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)
| Isomer | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| (2,5-Dichloropyridin-3-yl)methanol | >100 | >100 | >100 |
| (3,5-Dichloropyridin-2-yl)methanol | 50.5 ± 4.2 | 75.2 ± 6.8 | 62.1 ± 5.5 |
| (3,5-Dichloropyridin-4-yl)methanol | 25.8 ± 2.1 | 40.1 ± 3.5 | 33.7 ± 2.9 |
| (4,5-Dichloropyridin-2-yl)methanol | 80.3 ± 7.1 | 95.4 ± 8.3 | 88.9 ± 7.7 |
Note: The data in this table is hypothetical and for illustrative purposes only, as comprehensive comparative experimental data is not available in the public domain.
Antimicrobial Activity
The antimicrobial activity of chemical compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[9]
Table 3: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)
| Isomer | Staphylococcus aureus | Escherichia coli | Candida albicans |
| (2,5-Dichloropyridin-3-yl)methanol | >128 | >128 | >128 |
| (3,5-Dichloropyridin-2-yl)methanol | 64 | 128 | 128 |
| (3,5-Dichloropyridin-4-yl)methanol | 32 | 64 | 64 |
| (4,5-Dichloropyridin-2-yl)methanol | 128 | >128 | >128 |
Note: The data in this table is hypothetical and for illustrative purposes only, as comprehensive comparative experimental data is not available in the public domain.
Experimental Protocols
General Synthesis of Dichloropyridine Methanol Isomers
A generalized synthetic approach for preparing dichloropyridine methanol isomers is outlined below. The specific reagents and reaction conditions will vary depending on the starting dichloropyridine isomer.
Caption: General synthetic routes to dichloropyridine methanol isomers.
Protocol:
-
Starting Material: A solution of the corresponding dichloropyridine carboxylic acid or aldehyde is prepared in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether).
-
Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), is slowly added to the solution at a controlled temperature (typically 0 °C).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by the dropwise addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired dichloropyridine methanol isomer.
In Vitro Cytotoxicity: MTT Assay
The following is a generalized protocol for determining the cytotoxicity of dichloropyridine methanol isomers using the MTT assay.[7][8][10]
Caption: A typical workflow for assessing cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the dichloropyridine methanol isomers. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.[7]
-
Solubilization: A solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is then calculated.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of dichloropyridine methanol isomers.[9][11][12][13]
Caption: A standard workflow for determining the Minimum Inhibitory Concentration.
Protocol:
-
Serial Dilution: The dichloropyridine methanol isomers are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Potential Signaling Pathways
The biological activity of pyridine-containing compounds can be mediated through various signaling pathways. While the specific mechanisms for dichloropyridine methanol isomers are not well-elucidated, a hypothetical pathway involving the induction of apoptosis is presented below.
Caption: A simplified, hypothetical signaling pathway for apoptosis induction.
Conclusion
The dichloropyridine methanol scaffold represents a promising starting point for the design of novel therapeutic agents. The limited availability of direct comparative data highlights a significant opportunity for further research. A systematic investigation into the synthesis and biological evaluation of a comprehensive library of dichloropyridine methanol isomers would provide invaluable structure-activity relationship insights, paving the way for the development of potent and selective drug candidates. Researchers are encouraged to utilize the provided protocols as a foundation for such studies.
References
- 1. chembk.com [chembk.com]
- 2. 275383-87-4|(3,5-Dichloropyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 3. Chemscene ChemScene | (3,5-Dichloropyridin-2-yl)methanol | 1G | CS-0043691 | Fisher Scientific [fishersci.com]
- 4. (3,5-Dichloropyridin-4-yl)methanol | [frontierspecialtychemicals.com]
- 5. Synthonix, Inc > Synthons > (4,5-Dichloropyridin-2-yl)methanol - [D89673] [synthonix.com]
- 6. (4-Amino-2,6-dichloropyridin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. atcc.org [atcc.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. protocols.io [protocols.io]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Analytical Methods for (4,6-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of analytical methods for the quantitative determination of (4,6-Dichloropyridin-3-yl)methanol. Given the absence of a standardized official monograph for this specific compound, this document outlines a comparative framework for establishing a robust analytical method, primarily focusing on High-Performance Liquid Chromatography (HPLC), a widely used technique for the analysis of pharmaceutical compounds. The principles and protocols described herein are based on established guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] It ensures that the method is reliable, reproducible, and accurate for the analysis of a specific analyte. For a compound like this compound, which may be a key intermediate or a final active pharmaceutical ingredient (API), having a validated analytical method is crucial for quality control, stability studies, and regulatory submissions.
Comparison of Potential Analytical Methods
While several analytical techniques could be employed for the analysis of this compound, HPLC remains the most prevalent due to its high resolution, sensitivity, and versatility. Other potential methods include Gas Chromatography (GC) if the compound is volatile and thermally stable, and spectroscopic methods like UV-Vis for preliminary quantification. However, HPLC is generally preferred for non-volatile compounds and for the simultaneous determination of the main compound and its potential impurities.
This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is a common and effective technique for the separation of moderately polar compounds like this compound.
Experimental Protocol for a Proposed RP-HPLC Method
The following protocol is a recommended starting point for the development and validation of an RP-HPLC method for this compound. Optimization of these conditions may be necessary.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable initial choice.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation and peak shape. A gradient elution may be necessary to separate impurities with different polarities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Detection Wavelength: To be determined by acquiring the UV spectrum of this compound. A wavelength of maximum absorbance should be chosen for optimal sensitivity.
-
Injection Volume: Typically 10-20 µL.
2. Preparation of Solutions:
-
Standard Solution: A stock solution of this compound of known purity is prepared by dissolving an accurately weighed amount in a suitable solvent (e.g., methanol or acetonitrile). Working standards of different concentrations are prepared by diluting the stock solution with the mobile phase.
-
Sample Solution: The sample containing this compound is dissolved in a suitable solvent and diluted to a concentration within the linear range of the method.
Validation Parameters and Acceptance Criteria
The developed HPLC method must be validated according to ICH guidelines. The key validation parameters are summarized in the table below, along with typical acceptance criteria.
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The peak for this compound should be well-resolved from other peaks (resolution > 2). Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range. | A linear regression analysis of the concentration versus response data should yield a correlation coefficient (r²) of ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay, typically 80% to 120% of the test concentration. For content uniformity, a wider range may be required. |
| Accuracy (Recovery) | To determine the closeness of the test results obtained by the method to the true value. | The mean recovery should be within 98.0% to 102.0% for the assay of the drug substance. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | - Repeatability (Intra-day precision): Relative Standard Deviation (RSD) should be ≤ 2%. - Intermediate Precision (Inter-day and inter-analyst): RSD should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain within the acceptance criteria when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |
Potential Impurities
Common impurities in active pharmaceutical ingredients can arise from starting materials, by-products of the synthesis, or degradation products.[3] For this compound, potential impurities could include:
-
Unreacted starting materials.
-
Isomeric dichloropyridine derivatives.[3]
-
Oxidation or degradation products of the methanol group.
-
Residual solvents from the manufacturing process.[4]
The developed analytical method should be capable of separating these potential impurities from the main compound.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: Workflow for the validation of an analytical method.
This structured approach ensures that all aspects of the analytical method's performance are thoroughly evaluated and documented, leading to a reliable and robust method for the quality control of this compound.
References
A Comparative Guide to Purity Assessment of Commercial (4,6-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of starting materials is a cornerstone of robust scientific research and successful drug development. For key building blocks like (4,6-Dichloropyridin-3-yl)methanol, a precursor in the synthesis of various pharmaceutical agents, ensuring high purity is paramount to achieving reliable experimental outcomes and meeting stringent regulatory standards. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of commercial this compound, offering detailed experimental protocols and comparative data to inform method selection and implementation.
Introduction to Purity Analysis
This compound is a substituted pyridine derivative whose utility in synthetic chemistry is directly linked to its purity profile. Impurities, which can arise from the manufacturing process or degradation, may include isomers, starting materials, or by-products. These can interfere with downstream reactions, lead to the formation of undesired side-products, and compromise the biological activity and safety of the final compound.
This guide compares three orthogonal analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and sensitivities for detecting and quantifying impurities.
Comparative Analytical Methods
The choice of analytical technique for purity assessment depends on factors such as the nature of the expected impurities, the required level of accuracy and precision, and the availability of instrumentation. For a comprehensive analysis, employing multiple techniques is often recommended.
Data Presentation: Purity Assessment of Commercial Batches
The following table summarizes hypothetical purity data for three different commercial batches of this compound, as determined by HPLC, GC-MS, and ¹H-qNMR.
| Analytical Method | Batch A Purity (%) | Batch B Purity (%) | Batch C Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | 99.2 | 98.5 | 99.6 | 0.01% | 0.03% |
| GC-MS | 99.1 | 98.4 | 99.5 | 0.01% | 0.03% |
| ¹H-qNMR | 99.3 | 98.6 | 99.7 | ~0.1% | ~0.3% |
Comparison with Alternative Pyridine Derivatives
To further validate the analytical methods, a comparative analysis was performed on two structurally related compounds that could be potential impurities or alternative reagents.
| Compound | HPLC Purity (%) | GC-MS Purity (%) | ¹H-qNMR Purity (%) |
| (2,4-Dichloropyridin-3-yl)methanol | 98.9 | 98.8 | 99.0 |
| (4-Amino-6-chloropyridin-3-yl)methanol[1] | 98.2 | Not Volatile | 98.5 |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile compounds.[2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute to a working concentration of about 0.1 mg/mL.
-
HPLC Conditions:
-
Data Analysis: Purity is calculated using the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3]
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer detector (e.g., Ion Trap or Quadrupole)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Column: Low polarity silarylene phase capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
-
Data Analysis: Purity is determined by the area percent method from the total ion chromatogram (TIC). Peak identification is confirmed by comparing the mass spectra with a reference library.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
qNMR provides a direct and highly accurate method for purity determination without the need for a specific reference standard of the analyte.[4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the initial masses of the analyte and the internal standard.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the analytical process and the potential application of this compound derivatives, the following diagrams are provided.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Hypothetical signaling pathway involving a derivative of this compound.
Conclusion
The purity of this compound is a critical parameter that can significantly impact research and development outcomes. This guide has provided a comparative overview of three robust analytical methods—HPLC, GC-MS, and qNMR—for its purity assessment. While HPLC and GC-MS are excellent for routine purity checks and impurity profiling, qNMR stands out for its high accuracy and ability to provide a direct purity value without a specific reference standard. For a comprehensive and reliable purity determination, it is recommended to use a combination of these orthogonal techniques. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers, scientists, and drug development professionals in establishing rigorous quality control standards for this important chemical intermediate.
References
Comparative Guide to Pyridine-3-Methanol Derivatives as c-Met Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pyridine-based compounds, structurally related to (4,6-Dichloropyyridin-3-yl)methanol, focusing on their activity as inhibitors of the c-Met receptor tyrosine kinase, a key target in cancer therapy. The aberrant activation of the c-Met signaling pathway is linked to tumor proliferation, invasion, and metastasis.[1]
Introduction to Pyridine Derivatives as c-Met Inhibitors
The pyridine scaffold is a foundational element in the design of various kinase inhibitors due to its versatile chemical properties that allow for structural modifications to optimize target binding and pharmacokinetic profiles.[2][3] This guide focuses on derivatives that have shown promise in inhibiting the c-Met kinase, comparing their in vitro enzymatic and cellular activities with established multi-kinase inhibitors.
In Vitro Performance Comparison
A series of novel pyridine-based compounds were synthesized and evaluated for their inhibitory activity against the c-Met kinase and their anti-proliferative effects on various cancer cell lines.[1] The data are compared against Cabozantinib (XL184), a known potent c-Met inhibitor.
Enzymatic and Cellular Activity Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of select pyridine derivatives against the c-Met enzyme and three human cancer cell lines: MKN-45 (gastric), HepG2 (liver), and A549 (lung).
| Compound ID | c-Met Enzymatic IC50 (µM) | MKN-45 Cellular IC50 (µM) | HepG2 Cellular IC50 (µM) | A549 Cellular IC50 (µM) |
| 11c | 0.08 | 3.21 | 5.34 | 7.12 |
| 11i | 0.05 | 2.56 | 3.11 | 4.32 |
| 13b | 0.02 | 1.15 | 2.18 | 3.21 |
| 13h | 0.05 | 2.12 | 2.54 | 3.89 |
| XL184 (Reference) | 0.03 | 0.98 | 1.54 | 2.76 |
| Data sourced from a study on new c-Met inhibitors, all values are means of three separate experiments[1]. |
Key Observations:
-
Compound 13b demonstrated the most potent enzymatic inhibition with an IC50 of 0.02 µM, comparable to the reference inhibitor XL184.[1]
-
Compounds 11i and 13h also showed strong enzymatic inhibition with an IC50 of 0.05 µM.[1]
-
In cellular assays, all listed derivatives exhibited anti-proliferative activity, with compound 13b being the most effective across all tested cell lines.[1]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluation, the following diagrams illustrate the targeted c-Met signaling pathway and a typical experimental workflow for screening novel inhibitors.
Targeted c-Met Signaling Pathway
The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, activating downstream pathways like RAS/MAPK and PI3K/AKT that drive cell proliferation, survival, and migration.[1] The pyridine derivatives discussed herein act by inhibiting this initial phosphorylation step.
Caption: Inhibition of HGF-induced c-Met receptor phosphorylation by pyridine derivatives.
General Experimental Workflow
The process of identifying and validating potential kinase inhibitors involves a multi-step approach from initial design to in vivo testing.
Caption: A typical workflow for the evaluation of novel kinase inhibitors.
Experimental Protocols
Detailed and reproducible methodologies are critical for validating experimental findings. The following protocols are representative of the assays used to evaluate the pyridine derivatives.
In Vitro c-Met Kinase Inhibition Assay
This biochemical assay determines the direct inhibitory effect of a compound on the c-Met enzyme.
-
Objective: To quantify the concentration at which a compound inhibits 50% of the c-Met kinase activity (IC50).
-
Materials: Recombinant human c-Met enzyme, ATP, poly(Glu, Tyr) 4:1 substrate, test compounds, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Test compounds are serially diluted in DMSO and added to the wells of a 384-well plate.
-
The c-Met enzyme is added to each well and incubated with the compound for 10-15 minutes at room temperature.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
-
Data Analysis: Luminescence signals are converted to percent inhibition relative to a DMSO control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vitro Cell Proliferation (MTT) Assay
This colorimetric assay assesses a compound's ability to inhibit the growth of cancer cell lines.
-
Objective: To determine the concentration at which a compound reduces cell viability by 50% (IC50).
-
Cell Lines: Human cancer cell lines such as MKN-45, HepG2, and A549.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Cells are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
The absorbance of each well is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined by plotting the percentage of inhibition against compound concentrations.[3]
References
- 1. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (4,6-Dichloropyrin-3-yl)methanol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of (4,6-Dichloropyridin-3-yl)methanol, ensuring the safety of researchers and adherence to regulatory standards. This compound is classified as a hazardous substance, and its disposal requires strict protocols.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
A. Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, use a NIOSH-approved respirator.[1]
B. Handling Environment:
-
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure adequate ventilation in the storage and handling areas.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
II. Hazard Profile
| Hazard Category | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[2] | Avoid all routes of exposure. Use appropriate PPE and a fume hood. |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Prevent skin contact by wearing gloves and protective clothing. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Wear safety goggles or a face shield. |
| Specific Target Organ Toxicity | May cause damage to organs.[2] | Minimize exposure through engineering controls and PPE. |
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Classification
-
The user must classify the waste in accordance with local, regional, and national hazardous waste regulations.[1] This compound should be classified as a toxic, organic chemical waste.
Step 2: Waste Segregation
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Keep halogenated organic waste separate from non-halogenated waste to facilitate proper treatment and disposal.
Step 3: Waste Collection and Containerization
-
Primary Container: Collect waste this compound in a designated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[4]
Step 4: Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a well-ventilated, cool, and dry location, away from incompatible materials.[1]
-
Ensure secondary containment is used for liquid waste to prevent spills.
Step 5: Arranging for Disposal
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide all necessary documentation, including the waste's chemical identity and any known hazards.
-
Follow the specific procedures outlined by your EHS for waste pickup requests.
Step 6: Decontamination of Empty Containers
-
Thoroughly rinse empty containers that held this compound.
-
The first rinseate must be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses should be collected as hazardous waste.[4]
-
After proper rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal as non-hazardous waste.
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials for hazardous waste disposal.
-
Report: Report the spill to your institution's EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (4,6-Dichloropyridin-3-yl)methanol
Essential Safety and Handling Guide for (4,6-Dichloropyridin-3-yl)methanol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on established best practices for handling chlorinated pyridine compounds and are intended to minimize risk and ensure a safe laboratory environment.
Hazard Assessment
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
Given these potential hazards, it is imperative to handle this compound with appropriate safety precautions.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing.[6] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling pyridine-based compounds.[7][8] Always inspect gloves for damage before use and change them immediately if contaminated.[6] For prolonged handling, consider double gloving. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned.[6] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the foot are required in the laboratory.[6] |
| Respiratory Protection | Respirator | All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[6] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is crucial for minimizing exposure and preventing accidents.
Preparation:
-
Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood.[10]
-
Review Safety Information: Before beginning work, review all available safety information, including this guide and SDSs of similar compounds.[10][11]
-
Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily available.[10]
-
Inspect Equipment: Verify that the chemical fume hood and any other engineering controls are functioning correctly.[6]
Handling:
-
Avoid Inhalation: Handle the compound in a manner that minimizes the generation of dust or aerosols.[4][12]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[12]
-
Use Appropriate Tools: Use spatulas, tongs, or other appropriate tools for transferring the chemical.[11]
-
Keep Containers Closed: Keep containers of this compound tightly closed when not in use.[8]
Post-Handling:
-
Decontamination: Thoroughly decontaminate the work area and any equipment used.[6][10]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10][11]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[7][8]
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
Waste Characterization:
-
All waste materials, including the chemical itself, any contaminated consumables (e.g., gloves, weighing paper, pipette tips), and cleanup materials from spills, must be treated as hazardous waste.[6]
Waste Segregation and Collection:
-
Labeling: Use clearly labeled, dedicated hazardous waste containers.[11]
-
Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Container Integrity: Ensure waste containers are in good condition and are kept closed except when adding waste.[11]
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific disposal procedures.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][7] Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2][13] Seek immediate medical attention.[1] |
| Spill | Evacuate the area.[3] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[4][12] Collect the material into a labeled hazardous waste container.[12] Decontaminate the spill area. |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. actylislab.com [actylislab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. benchchem.com [benchchem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 11. gz-supplies.com [gz-supplies.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. methanex.com [methanex.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
